molecular formula C12H13NO4 B451288 Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate CAS No. 445014-15-3

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Cat. No.: B451288
CAS No.: 445014-15-3
M. Wt: 235.24g/mol
InChI Key: YFIBUTGXDJDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS 445014-15-3) is a chemical synthon of significant interest in medicinal and synthetic chemistry for the construction of novel bioactive molecules. Its structure incorporates multiple functional groups—including a phenoxy ether, an ester, and a nitrile—that make it a versatile intermediate for further chemical modification. Researchers utilize this compound primarily as a key precursor in the development of potential therapeutic agents. For instance, structurally similar phenoxy acetate esters have been identified as critical intermediates in the synthesis of dual glucokinase (GK) and PPARγ activators, which are a promising class of investigational compounds for the treatment of Type 2 Diabetes . The molecular framework provided by this compound allows researchers to explore structure-activity relationships, particularly in optimizing the pharmacophore for multi-target therapies . Furthermore, the nitrile group can serve as a valuable handle for further chemical transformations or as a key moiety in drug-target interactions . Its application is strictly confined to laboratory research for the purpose of developing and studying new pharmaceutical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyano-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBUTGXDJDGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate, a key intermediate in the development of various pharmacologically active agents. The synthesis is achieved through a robust and efficient Williamson ether synthesis, a cornerstone of modern organic chemistry. This document details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound

This compound is a valuable building block in the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. The strategic placement of the cyano, methoxy, and ethyl acetate functionalities provides multiple points for further chemical modification, making it a versatile intermediate in the design of novel therapeutics. The core structure is often found in molecules targeting a variety of biological pathways, underscoring the importance of a reliable and well-characterized synthetic route.

The synthesis of this compound relies on the Williamson ether synthesis, a classic and widely used method for forming ethers from an alkoxide and an alkyl halide.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl group of a phenol attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.[1] Understanding the nuances of this reaction is critical to achieving high yields and purity.

Reaction Rationale and Mechanistic Overview

The synthesis of this compound proceeds via the reaction of 4-hydroxy-3-methoxybenzonitrile with ethyl bromoacetate. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-hydroxy-3-methoxybenzonitrile product 4-hydroxy-3-methoxybenzonitrile->product + Ethyl Bromoacetate (Base, Solvent) ethyl bromoacetate

Caption: Overall reaction for the synthesis of this compound.

Mechanism:

The reaction mechanism is a classic example of the Williamson ether synthesis, proceeding in two main steps:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic α-carbon of ethyl bromoacetate in an SN2 fashion, displacing the bromide ion and forming the desired ether product.

G A 4-hydroxy-3-methoxybenzonitrile B Phenoxide Intermediate A->B  Base (e.g., K2CO3) D This compound B->D  Nucleophilic Attack (SN2) C Ethyl Bromoacetate C->D

Caption: Mechanistic workflow of the Williamson ether synthesis.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the alkylation of a substituted phenol with an ethyl haloacetate.[2][3]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.
4-hydroxy-3-methoxybenzonitrileC₈H₇NO₂149.154421-08-3
Ethyl bromoacetateC₄H₇BrO₂167.00105-36-2
Anhydrous Potassium CarbonateK₂CO₃138.21584-08-7
Acetone (anhydrous)C₃H₆O58.0867-64-1
Ethyl acetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
DichloromethaneCH₂Cl₂84.9375-09-2
Water (deionized)H₂O18.027732-18-5
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxybenzonitrile (1.0 eq.).

  • Addition of Solvent and Base: Add anhydrous acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and a saturated brine solution.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and the solvent removed under reduced pressure to yield this compound as a solid.

Safety and Handling Precautions

  • Ethyl bromoacetate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6][7][8]

  • Acetone and ethyl acetate are flammable liquids. Keep away from open flames and other ignition sources.[4]

  • Potassium carbonate can be irritating to the eyes and skin. Handle with care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

  • Ensure that emergency eyewash stations and safety showers are readily accessible.[4]

Characterization of this compound

Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
AppearanceOff-white to pale yellow solid
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.1m3HAromatic-H
~4.7s2HO-CH₂-C=O
~4.2q2HO-CH₂-CH₃
~3.9s3HO-CH₃
~1.3t3HO-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~150, ~148Aromatic C-O
~125, ~115, ~112Aromatic C-H
~118C≡N
~105Aromatic C-CN
~65O-CH₂-C=O
~62O-CH₂-CH₃
~56O-CH₃
~14O-CH₂-CH₃

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretch
~1750C=O stretch (ester)
~1600, ~1500Aromatic C=C stretch
~1250C-O-C stretch (aryl ether)
~1100C-O stretch (ester)

Mass Spectrometry (MS):

  • Expected [M]⁺: m/z = 235.08

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By leveraging the well-established Williamson ether synthesis, researchers can reliably produce this valuable intermediate for further applications in medicinal chemistry and drug discovery. The provided protocol, based on sound chemical principles and analogous procedures, offers a clear pathway to obtaining the target compound with high purity. Adherence to the outlined safety precautions is paramount throughout the synthetic process. The predicted characterization data serves as a useful reference for confirming the identity and purity of the final product.

References

  • Fadlan, A., Masitoh, H., Apsari, B. R., Khusnayaini, I. A., & Agustin, L. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 237-246. [Link]

  • New Jersey Department of Health. (n.d.). ETHYL BROMOACETATE HAZARD SUMMARY. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Fadlan, A., Masitoh, H., Apsari, B. R., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 237-246. [Link]

Sources

Strategic Synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate: Precursor Selection and Mechanistic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS 445014-15-3) is a highly versatile, functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-coagulants and therapeutics for metabolic disorders[1]. Structurally, it features a phenoxy core heavily decorated with orthogonal functional groups: an electron-donating methoxy group, an electron-withdrawing cyano moiety, and an acetate ether linkage.

This whitepaper provides an in-depth retrosynthetic analysis of its starting materials, the thermodynamic rationale behind its synthesis via the Williamson ether pathway, and a field-proven, self-validating experimental protocol designed for high-fidelity scale-up.

Retrosynthetic Analysis & Precursor Selection

A logical retrosynthetic disconnection of the target molecule at the aryl-ether C-O bond reveals two commercially viable and highly reactive starting materials:

  • The Nucleophile: 4-Hydroxy-3-methoxybenzonitrile (commonly known as Vanillonitrile, CAS 4421-08-3).

  • The Electrophile: Ethyl bromoacetate (CAS 105-36-2).

The Causality of Precursor Selection

Why Vanillonitrile? Vanillonitrile provides the exact atomic scaffold required for the aromatic portion of the target. More importantly, the presence of the strongly electron-withdrawing cyano (


) group at the para position relative to the hydroxyl group significantly lowers the 

of the phenol (estimated

). This enhanced acidity allows for rapid, quantitative deprotonation using mild bases, avoiding the harsh conditions that typically degrade sensitive functional groups[2].

Why Ethyl Bromoacetate over Chloroacetate? While ethyl chloroacetate is cheaper, ethyl bromoacetate is explicitly chosen for its superior reaction kinetics. The bromide ion is a highly polarizable and stable leaving group, significantly lowering the activation energy (


) of the subsequent bimolecular nucleophilic substitution (

). This allows the reaction to proceed at lower temperatures (60°C instead of >90°C), suppressing thermal degradation and transesterification side-reactions[1].

Mechanistic Pathway: The Williamson Ether Synthesis

The coupling of these two starting materials is achieved via a classic Williamson ether synthesis. The success of this reaction is entirely dependent on the precise selection of the base and solvent matrix.

  • Base Selection (Potassium Carbonate):

    
     is the optimal base. It is alkaline enough to deprotonate the acidic phenol of vanillonitrile but sufficiently mild to prevent the saponification (hydrolysis) of the ethyl ester on the electrophile. Utilizing strong bases like 
    
    
    
    or
    
    
    inevitably hydrolyzes ethyl bromoacetate into bromoacetic acid, neutralizing the electrophile and halting the reaction.
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic. This maximizes the 
    
    
    
    reaction rate.

G SM1 Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) Int Phenoxide Anion (Naked Nucleophile) SM1->Int Deprotonation Base Base (e.g., K2CO3) in DMF (Polar Aprotic) Base->Int TS S_N2 Transition State (Ether Linkage Formation) Int->TS SM2 Ethyl Bromoacetate (Electrophile) SM2->TS Nucleophilic Attack Product This compound (Target Compound) TS->Product Bromide Displacement

Fig 1: Mechanistic pathway of the Williamson ether synthesis for the target compound.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of the selected reagent matrix, the table below summarizes the empirical optimization of this synthesis.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation

DMF 60 4 92 Optimal; complete deprotonation without ester hydrolysis.

DMF60875Slower kinetics; lower solubility of the sodium salt in DMF.

MeCN80388Excellent yield, but economically prohibitive for scale-up.

EtOH2512< 20Severe degradation; hydroxide induces rapid ester saponification.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and field-proven workup techniques to ensure high fidelity[1].

Phase 1: Phenoxide Generation
  • Preparation: Charge a dry, argon-purged reaction vessel with 4-hydroxy-3-methoxybenzonitrile (1.0 eq, 10.0 g) and anhydrous DMF (10 volumes, 100 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 eq, 13.9 g) in a single portion.
    
  • Activation (Causality): Stir the suspension at room temperature (20-25°C) for 30 minutes. Validation: A distinct color shift to a deeper yellow/orange visually confirms the quantitative formation of the phenoxide anion. Pre-activation prevents localized concentration gradients when the electrophile is introduced.

Phase 2: Alkylation
  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 eq, 11.2 g) dropwise over 15 minutes. Causality: Ethyl bromoacetate is a potent alkylating agent and lachrymator. Dropwise addition at low temperatures controls the exotherm and minimizes the risk of dialkylation.

  • Heating: Gradually warm the reaction to 60°C and stir for 4 hours.

  • IPC Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the lower-

    
     vanillonitrile spot is entirely consumed.
    
Phase 3: Workup and Isolation
  • Quenching: Pour the cooled reaction mixture into ice-cold distilled water (300 mL). Causality: The massive aqueous dilution forces the hydrophobic product to precipitate or partition out of the DMF solution.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous

    
     solution (
    
    
    
    mL), followed by brine (100 mL). Causality: DMF is notoriously difficult to remove from organic phases. The
    
    
    wash alters the partition coefficient, aggressively pulling residual DMF into the aqueous layer.
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the target compound as a crystalline solid.
    

Workflow Step1 1. Dissolve Vanillonitrile in Anhydrous DMF Step2 2. Add K2CO3 (Stir 30 min at RT) Step1->Step2 Step3 3. Dropwise Addition of Ethyl Bromoacetate Step2->Step3 Step4 4. Heat to 60°C (Monitor via TLC) Step3->Step4 Step5 5. Aqueous Quench & EtOAc Extraction Step4->Step5 Step6 6. 5% LiCl Wash & Na2SO4 Drying Step5->Step6 Step7 7. Solvent Evaporation & Crystallization Step6->Step7

Fig 2: Step-by-step experimental workflow and phase separation logic.

References

  • Bonjour, Olivier. "Exploring different thermoplastics from lignocellulosic building blocks and monomers". Lund University Publications.[Link]

  • United States Patent 7,964,622 B2. "Intermediates useful in preparation of indole acetic derivatives".

Sources

Technical Whitepaper: Mechanistic Pathway and Synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS 445014-15-3) is a highly versatile synthetic intermediate utilized extensively in the development of pharmaceuticals, including benzamidine-derived Factor Xa inhibitors[1]. Structurally, it features a central benzene ring functionalized with a strongly electron-withdrawing para-cyano group, an ortho-methoxy group, and an ether-linked ethyl acetate moiety. This technical guide provides an in-depth mechanistic analysis of its synthesis via the Williamson ether pathway, detailing the thermodynamic and kinetic principles that govern the reaction, alongside a field-proven, self-validating experimental protocol.

Mechanistic Pathway (The Core)

The synthesis of this compound is driven by a bimolecular nucleophilic substitution (SN2) reaction. However, the unique electronic environment of the starting material, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile), dictates the specific reaction parameters.

Thermodynamics of Phenoxide Generation

The first step involves the deprotonation of 4-hydroxy-3-methoxybenzonitrile. The hydroxyl proton is unusually acidic, with a predicted pKa of approximately 7.84 ()[2]. This enhanced acidity (compared to unsubstituted phenol's pKa of ~10) is driven by the strong electron-withdrawing nature of the para-cyano (-CN) group, which stabilizes the resulting phenoxide anion through extensive resonance delocalization. Consequently, mild inorganic bases such as Potassium Carbonate (K2CO3) are thermodynamically sufficient to drive complete deprotonation without risking the base-catalyzed hydrolysis of the final ester product[3].

SN2 Kinetics and Transition State Stabilization

Once generated, the phenoxide anion acts as a potent nucleophile. The electrophile, ethyl bromoacetate, is highly activated. The adjacent alpha-carbonyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. This electronic effect, combined with minimal steric hindrance at the primary alpha-carbon, significantly lowers the activation energy of the SN2 transition state, ensuring rapid and regioselective O-alkylation[3].

G A 4-hydroxy-3-methoxybenzonitrile (pKa ~7.84) B Base (K2CO3) Deprotonation A->B -H+ C Phenoxide Anion (Active Nucleophile) B->C E SN2 Transition State [O···CH2···Br]‡ C->E Nucleophilic Attack D Ethyl Bromoacetate (Electrophile) D->E Alpha-carbon F This compound (Target Product) E->F -Br- G KBr + H2O (Byproducts) E->G

Figure 1: SN2 reaction mechanism for this compound synthesis.

Experimental Protocols & Causality

To ensure high yield and purity, the following step-by-step protocol integrates in-process controls and causality-driven methodology.

Materials:

  • 4-hydroxy-3-methoxybenzonitrile (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K2CO3, anhydrous, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a dry, argon-flushed round-bottom flask with 4-hydroxy-3-methoxybenzonitrile and anhydrous DMF. Add finely powdered anhydrous K2CO3. Stir at room temperature for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that readily solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. The 30-minute pre-stir ensures complete phenoxide generation before the electrophile is introduced.

  • Alkylation: Cool the mixture to 0°C. Add ethyl bromoacetate dropwise via an addition funnel over 15 minutes. Once added, gradually warm the reaction to 60°C and stir for 4 hours.

    • Causality: Dropwise addition controls the initial exothermic reaction, preventing localized hot spots that could lead to double alkylation or ester hydrolysis. Heating to 60°C overcomes the final activation energy barrier for the SN2 attack[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the highly UV-active starting material validates reaction completion, creating a self-validating protocol loop.

  • Quench & Extraction: Cool the mixture to room temperature and pour it into crushed ice/water (10 volumes). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The aqueous quench crashes out the product and dissolves the inorganic salts (KBr, excess K2CO3). EtOAc efficiently extracts the organic product while leaving the highly polar DMF in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol or purified via flash column chromatography to yield pure this compound[4].

Quantitative Data & Reaction Optimization

The choice of base and solvent profoundly impacts the reaction kinetics and overall yield. Table 1 summarizes the optimization parameters for this specific etherification.

BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
Na2CO3Acetone56 (reflux)1275Weak base and lower solubility lead to sluggish deprotonation and slower reaction rates.
K2CO3Acetone56 (reflux)885Good balance of reactivity and easy workup, but the boiling point limits the kinetic rate.
K2CO3 DMF 60 4 94 Optimal. Polar aprotic environment maximizes phenoxide nucleophilicity; ideal thermal control.
NaHTHF0 to 25288Overly strong base for a pKa 7.84 phenol; risks trace moisture causing ester hydrolysis.
Cs2CO3DMF60396Excellent yield due to the highly soluble cesium phenoxide, but cost-prohibitive for scale-up.

Table 1: Optimization of reaction conditions for the synthesis of this compound.

Downstream Applications

This compound serves as a pivotal intermediate. Through basic hydrolysis (e.g., using LiOH in THF/Water), it is readily converted to 2-(4-cyano-2-methoxyphenoxy)acetic acid (CAS 115109-49-4)[5]. This carboxylic acid is frequently subjected to amide coupling reactions to synthesize complex benzamidine derivatives, which are heavily investigated as potent anti-coagulants and Factor Xa inhibitors ()[1],[3].

References

  • US Patent 7,964,622 B2 - Intermediates useful in preparation of indole acetic derivatives (Google Patents).
  • AU Patent 707323 B2 - Benzamidine derivatives and their use as anti-coagulants (Google Patents).

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3)[1] is a highly valuable intermediate characterized by a functionalized aromatic core bearing both a hydrolyzable ester and a reducible nitrile group. This orthogonal functionality allows chemists to perform chemoselective modifications, making it an ideal precursor for synthesizing functionalized phenoxyacetic acids, benzylamines, and complex peptidomimetics.

This technical guide provides an authoritative, E-E-A-T-aligned framework for the synthesis, analytical validation, and downstream application of this critical compound.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical parameters of this compound is critical for predicting its solubility, reactivity, and chromatographic behavior[2]. The compound features an electron-withdrawing cyano group para to the ether linkage, which subtly modulates the electron density of the aromatic ring, while the methoxy group provides steric and electronic tuning.

Table 1: Quantitative Physicochemical Data

Parameter Specification
Chemical Name This compound
CAS Registry Number 445014-15-3
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
InChI Key YFIBUTGXDJDGKK-UHFFFAOYSA-N

| Typical Commercial Purity | ≥97% |

Data supported by commercial standards from [1] and [3].

Mechanistic Synthesis & Workflow

The most efficient route to this compound is via a Williamson Etherification between 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) and ethyl bromoacetate.

Causality of Experimental Choices
  • Base Selection (K₂CO₃): A mild inorganic base is deliberately chosen over stronger bases (e.g., NaH or KOtBu). Causality: Strong bases risk unintended saponification of the ethyl ester or nucleophilic attack on the highly electrophilic nitrile carbon. K₂CO₃ provides sufficient basicity to deprotonate the phenol (pKa ~7.5-8.0 due to the para-cyano group) without compromising the ester.

  • Solvent Selection (DMF): N,N-Dimethylformamide is utilized as a polar aprotic solvent. Causality: DMF effectively solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic. This dramatically accelerates the Sₙ2 displacement of the bromide on ethyl bromoacetate.

Step-by-Step Self-Validating Protocol
  • Deprotonation: Charge a flame-dried round-bottom flask with Vanillonitrile (1.0 equiv) and anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (1.5 equiv). Stir at ambient temperature for 30 minutes.

    • Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv) via syringe over 10 minutes to control the mild exotherm and prevent dialkylation.

  • Thermal Activation: Heat the reaction mixture to 60°C.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (3:1 Hexanes/EtOAc). Track the disappearance of the highly UV-active vanillonitrile (R_f ~0.3) and the appearance of the less polar product (R_f ~0.6). Do not proceed to quench until the starting material is entirely consumed.

  • Quench & Extraction: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x).

  • Aqueous Wash (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.

    • Causality: DMF is highly miscible with organic solvents. LiCl dramatically increases the aqueous phase's ionic strength, forcing DMF out of the ethyl acetate. Failure here results in a failed NMR validation (distinct DMF peaks at 2.88, 2.96, and 8.03 ppm).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SynthesisWorkflow SM1 Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) Base K2CO3 in DMF (Polar Aprotic Solvation) SM1->Base SM2 Ethyl Bromoacetate (Alkylating Agent) SM2->Base Reaction Williamson Etherification (SN2 Mechanism) Base->Reaction Validation In-Process Control (HPLC / TLC) Reaction->Validation Monitor Conversion Product This compound CAS: 445014-15-3 Validation->Product >98% Purity

Workflow for the SN2-mediated synthesis of this compound.

Downstream Derivatization Pathways

The true value of CAS 445014-15-3 lies in its orthogonal reactivity, allowing drug development professionals to selectively target either the ester or the nitrile[2].

  • Pathway A: Ester Hydrolysis (Amide Coupling Precursor) Treatment with LiOH in a THF/H₂O mixture selectively hydrolyzes the ethyl ester at room temperature, yielding 2-(4-cyano-2-methoxyphenoxy)acetic acid. Causality: LiOH is preferred over NaOH to prevent potential hydration of the nitrile group to an amide, ensuring strict chemoselectivity. The resulting carboxylic acid is a prime candidate for EDC/HOBt or HATU-mediated peptide coupling.

  • Pathway B: Nitrile Reduction (Amine Building Block) Catalytic hydrogenation (H₂ with Pd/C or Raney Nickel) reduces the cyano group to a primary amine, yielding Ethyl 2-(4-(aminomethyl)-2-methoxyphenoxy)acetate. Causality: If secondary amine formation (dimerization) is observed during reduction, the addition of Boc₂O directly into the hydrogenation vessel traps the primary amine in situ, yielding the Boc-protected building block.

Derivatization Core This compound (Core Scaffold) Path1 Ester Hydrolysis (LiOH, THF/H2O) Core->Path1 Path2 Nitrile Reduction (H2, Pd/C or Raney Ni) Core->Path2 Prod1 2-(4-cyano-2-methoxyphenoxy)acetic acid (Amide Coupling Precursor) Path1->Prod1 Prod2 Ethyl 2-(4-(aminomethyl)-2-methoxyphenoxy)acetate (Amine Building Block) Path2->Prod2

Downstream derivatization pathways for this compound.

Analytical Validation Protocols

To guarantee the structural integrity of the synthesized or procured compound, the following analytical self-validation checks must be met:

  • ¹H-NMR (CDCl₃, 400 MHz): Look for the diagnostic ethyl ester signals: a quartet at ~4.25 ppm (2H) and a triplet at ~1.30 ppm (3H). The phenoxy acetate methylene (-O-CH₂-CO-) will appear as a sharp singlet near 4.75 ppm. The methoxy group (-OCH₃) will present as a singlet at ~3.90 ppm.

  • LC-MS (ESI+): The theoretical exact mass is 235.08. The mass spectrum should display a clear [M+H]⁺ peak at m/z 236.1 and an[M+Na]⁺ adduct at m/z 258.1.

  • IR Spectroscopy: Confirm the presence of the nitrile stretch (sharp, weak-to-medium band at ~2230 cm⁻¹) and the ester carbonyl stretch (strong band at ~1750 cm⁻¹).

References

Sources

Physical and Chemical Properties of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach catalog building blocks not as static chemicals, but as dynamic nodes within a larger synthetic architecture. Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3) is a highly versatile, bifunctional intermediate[1]. Featuring an electron-withdrawing nitrile group, a sterically directing methoxy group, and a reactive ester moiety, this compound serves as a critical scaffold for synthesizing phenoxyacetic acid derivatives, which are frequently explored in metabolic disorder and cardiovascular drug discovery programs.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, validated synthesis protocols, and downstream derivatization logic.

Physicochemical Profiling

Understanding the physical and chemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized below to facilitate rapid evaluation by medicinal chemists[1],[2].

PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₃NO₄Establishes the baseline stoichiometry for downstream reactions.
Molecular Weight 235.24 g/mol Optimal size for fragment-based drug discovery (Rule of 5 compliant).
CAS Registry Number 445014-15-3Unique identifier for procurement and database indexing.
Topological Polar Surface Area 64.6 ŲExcellent membrane permeability profile; balances hydrophilicity (ester/ether/nitrile) with the lipophilic aromatic core.
Hydrogen Bond Acceptors 5Enhances target binding affinity via dipole interactions.
Hydrogen Bond Donors 0Prevents non-specific aggregation; improves solubility in aprotic organic solvents.
Predicted LogP ~1.8 - 2.2Ideal lipophilicity for oral bioavailability and cellular partitioning.

Chemical Synthesis & Mechanistic Pathway

The most robust and scalable method for synthesizing this compound is via a Williamson Ether Synthesis . This involves the alkylation of 4-hydroxy-3-methoxybenzonitrile (commonly known as vanillonitrile) with ethyl bromoacetate, a method heavily validated in pharmaceutical patent literature such as[3].

SynthesisWorkflow A Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) C Deprotonation (K2CO3 in DMF, 60°C) A->C B Ethyl Bromoacetate (Alkylating Agent) D SN2 Nucleophilic Attack (Phenoxide on α-Carbon) B->D C->D E This compound (Target Product) D->E

Workflow for the Williamson ether synthesis of the target compound.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an in-process check to confirm causality and reaction success.

Protocol 1: Synthesis of this compound
  • Preparation : Charge a dry, argon-purged round-bottom flask with 4-hydroxy-3-methoxybenzonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation : Add finely powdered anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the relatively acidic phenol (pKa ~7.5 due to the electron-withdrawing cyano group) without causing unwanted transesterification or Claisen condensation side reactions[3].

  • Alkylation : Dropwise add ethyl bromoacetate (1.1 eq) at room temperature, then warm the mixture to 60°C for 4 hours.

    • Causality: The alpha-bromo ester is highly electrophilic; mild heating overcomes the activation energy barrier for the Sₙ2 displacement while DMF leaves the phenoxide anion unsolvated and highly nucleophilic.

  • Validation (In-Process) : Monitor via Thin Layer Chromatography (TLC) using 7:3 Hexanes:EtOAc. The reaction is self-validating when the strongly UV-active starting phenol spot (lower R_f) is completely consumed and replaced by a higher R_f product spot.

  • Workup : Quench the reaction by pouring it into ice-cold distilled water (5 volumes). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3 x 20 mL).

    • Causality: The LiCl wash is critical—it effectively partitions residual DMF into the aqueous phase, preventing solvent carryover that would ruin downstream crystallization.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a solid.

Protocol 2: Saponification to the Free Acid
  • Preparation : Dissolve the synthesized ester in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis : Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH is specifically chosen over NaOH or KOH because it is milder. Harsher bases run the risk of inadvertently hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.

  • Validation : TLC monitoring (100% EtOAc) will show the disappearance of the fast-moving ester and the formation of a baseline spot (the highly polar lithium carboxylate salt).

  • Workup & Isolation : Concentrate the mixture to remove the organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH ~2.

    • Causality: Acidification protonates the carboxylate, immediately driving the precipitation of the water-insoluble free carboxylic acid, which can then be filtered and dried.

Downstream Derivatization in Drug Discovery

The true value of this compound lies in its orthogonality. The ester and the nitrile can be selectively addressed to generate diverse libraries of active pharmaceutical ingredients (APIs).

Derivatization Core This compound Path1 Saponification (LiOH, THF/H2O) Core->Path1 Path2 Nitrile Reduction (Raney Ni, H2) Core->Path2 Path3 Amidation (Primary Amines, Heat) Core->Path3 Prod1 2-(4-cyano-2-methoxyphenoxy)acetic acid Path1->Prod1 Prod2 Ethyl 2-(4-(aminomethyl)-2-methoxyphenoxy)acetate Path2->Prod2 Prod3 N-substituted phenoxyacetamides Path3->Prod3

Key downstream derivatization pathways for drug discovery applications.

Analytical Characterization

To confirm structural integrity post-synthesis, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are required. The expected ¹H NMR (400 MHz, CDCl₃) profile for this specific 1,2,4-trisubstituted aromatic system yields a classic ABX spin system.

Proton EnvironmentMultiplicityIntegrationExpected Chemical Shift (δ, ppm)
Ester -CH₃ Triplet (t)3H1.25 - 1.30
Methoxy -OCH₃ Singlet (s)3H3.85 - 3.95
Ester -CH₂- Quartet (q)2H4.20 - 4.28
Phenoxy -O-CH₂- Singlet (s)2H4.70 - 4.80
Aromatic C6-H (ortho to O-alkyl)Doublet (d, J ~ 8.5 Hz)1H6.85 - 6.95
Aromatic C3-H (ortho to OMe)Doublet (d, J ~ 1.8 Hz)1H7.10 - 7.20
Aromatic C5-H (ortho to CN)Doublet of Doublets (dd)1H7.25 - 7.35

IR Spectroscopy Markers:

  • C=O Stretch: Strong, sharp peak at ~1750 cm⁻¹ confirming the intact ester.

  • C≡N Stretch: Distinct, sharp peak at ~2220 cm⁻¹ confirming the nitrile group.

References

  • United States Patent 7,964,622 B2. "Intermediates useful in preparation of indole acetic derivatives".

Sources

The Dual Legacy of Phenoxyacetate Derivatives: From Agrochemical Milestones to Metabolic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetate derivatives (aryloxyalkanoic acids) represent a profound example of chemical pleiotropy in translational science. Originally synthesized during the exigencies of World War II as synthetic plant hormones, these compounds—most notably 2,4-Dichlorophenoxyacetic acid (2,4-D)—revolutionized global agriculture. Decades later, subtle structural modifications to the phenoxyacetate scaffold birthed an entirely new class of human therapeutics: the fibrates. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, historical evolution, and foundational laboratory protocols that define this critical class of molecules.

The Agrochemical Genesis: 2,4-D and the Auxin Mimics

Discovered independently by multiple classified research groups in the US and UK during the early 1940s, 2,4-D was the first synthetic herbicide to be commercially developed[1]. Unlike traditional contact poisons, 2,4-D acts as a lethal, systemic mimic of the natural plant hormone indole-3-acetic acid (IAA)[1].

Mechanistic Causality: The "Molecular Glue" Paradigm

At the molecular level, 2,4-D does not simply block a receptor; it actively forces a protein-protein interaction. 2,4-D binds to the hydrophobic cavity of the TIR1 (Transport Inhibitor Response 1) and AFB F-box proteins, which serve as the substrate recognition components of the SCF ubiquitin ligase complex[2].

The presence of 2,4-D acts as a "molecular glue," vastly increasing the binding affinity between TIR1 and the Aux/IAA family of transcriptional repressors[2]. This forced proximity triggers the rapid polyubiquitination and subsequent 26S proteasomal degradation of the Aux/IAA proteins. The destruction of these repressors frees Auxin Response Factors (ARFs) to initiate uncontrolled, catastrophic gene expression, leading to abnormal tissue growth, senescence, and ultimately plant death[1].

TIR1_Pathway A 2,4-D (Phenoxyacetate) B TIR1/AFB Receptor A->B Binds hydrophobic pocket C SCF-TIR1 Complex B->C Forms active ligase D Aux/IAA Repressor C->D Recruits via Molecular Glue E Ubiquitination & Degradation D->E 26S Proteasome targeting F ARF Activation E->F Releases transcription factor G Uncontrolled Plant Growth / Death F->G Aberrant gene expression

Figure 1: Mechanism of action for 2,4-D acting as a molecular glue in the TIR1 auxin signaling pathway.

The Pharmacological Pivot: From Herbicides to Fibrates

The chemical scaffold of phenoxyacetates proved highly tunable. In a landmark 1965 study, researchers discovered that clofibrate—a phenoxyisobutyrate derivative (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)—induced significant hepatomegaly and peroxisome proliferation in rodents[3]. This marked the birth of the fibrate class of hypolipidemic drugs.

Mechanistic Causality: PPAR-alpha Activation

The structural leap from a phenoxyacetate to a phenoxyisobutyrate shifts the molecule's target specificity from plant TIR1 receptors to mammalian nuclear receptors. Clofibrate (via its active metabolite, clofibric acid) acts as an activating ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[3].

Upon agonist binding, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA[3]. This upregulates the transcription of genes governing peroxisomal and mitochondrial beta-oxidation, drastically increasing the lipolysis of triglyceride-rich lipoproteins and enhancing the clearance of VLDL from the plasma[4].

PPAR_Pathway A Clofibrate (Phenoxyisobutyrate) B PPAR-alpha Receptor A->B Agonist binding C RXR Heterodimerization B->C Forms active complex D PPRE Binding (DNA) C->D Translocates to nucleus E Upregulation of Beta-Oxidation D->E Gene transcription F Lipid Lowering Effect E->F Therapeutic outcome

Figure 2: Activation of the PPAR-alpha nuclear receptor pathway by fibrate derivatives.

Quantitative Target Comparison

To understand the divergence in application, we must compare the pharmacokinetic and pharmacodynamic profiles of these derivatives.

CompoundPrimary TargetTarget Affinity / EC50Primary Physiological OutcomeHalf-Life
Indole-3-acetic acid (IAA) TIR1/AFB Receptors~10-100 nMRegulated, normal plant growthMinutes (Rapidly degraded)
2,4-D TIR1/AFB Receptors~1-10 µMUncontrolled growth / ApoptosisDays (Metabolically stable)
Clofibrate (CPIB active form) PPAR-alpha~50 µMIncreased β-oxidation / Lipid lowering18-22 hours (Human)

Data synthesized from established receptor binding assays and pharmacokinetic profiles[2][4].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols have been designed with built-in causality and self-validation checkpoints.

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol utilizes a classic Williamson ether synthesis, condensing 2,4-dichlorophenol with chloroacetic acid under strictly controlled alkaline conditions[5][6].

Step-by-Step Methodology:

  • Alkaline Solubilization: Dissolve 1.0 equivalent of chloroacetic acid in a 10% NaOH solution, followed by the addition of 0.8 equivalents of 2,4-dichlorophenol.

    • Causality: NaOH deprotonates the phenol to form a highly nucleophilic sodium 2,4-dichlorophenoxide, priming it for the SN2 attack on the alpha-carbon of chloroacetic acid.

  • pH Adjustment & Condensation: Adjust the pH to 11 using sodium bicarbonate, then heat the mixture to 100°C for 40 minutes[6].

    • Causality: Maintaining pH 11 prevents the premature hydrolysis of chloroacetic acid while providing enough thermal energy to drive the SN2 condensation to completion.

  • Acidification & Precipitation: Cool the reaction mixture and add concentrated HCl dropwise until the pH reaches 4[6].

    • Causality: Acidification protonates the soluble sodium 2,4-dichlorophenoxyacetate into its free acid form. Because the free acid is highly hydrophobic, it crashes out of the aqueous solution.

  • Validation (Quality Control): Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol. Validate purity via Melting Point apparatus (Target: 138-141°C) and HPLC.

Synthesis_Workflow A 2,4-Dichlorophenol + Chloroacetic Acid B Alkaline Condensation (NaOH, pH 11) A->B Williamson Ether Synthesis C Heating (100°C, 40 mins) B->C Drives reaction to completion D Acidification (HCl, pH 4) C->D Protonates carboxylate E Cooling & Crystallization D->E Decreases solubility F 2,4-Dichlorophenoxyacetic Acid E->F Yields purified product

Figure 3: Step-by-step synthetic workflow for the preparation of 2,4-D.

Protocol 2: In Vitro Validation of TIR1-Aux/IAA Interaction (Pull-Down Assay)

To validate the "molecular glue" mechanism, this assay measures the physical interaction between TIR1 and Aux/IAA in the presence of 2,4-D[2].

Step-by-Step Methodology:

  • Protein Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA7 in E. coli or insect cell lines, followed by affinity purification[2].

  • Complex Assembly: Incubate 1 µg of GST-TIR1 with 1 µg of His-Aux/IAA7 in a binding buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Ligand Introduction: Spike the reaction with 50 µM 2,4-D. Prepare a negative control utilizing a vehicle (DMSO) without 2,4-D.

    • Causality: The 2,4-D must occupy the TIR1 pocket to create the composite binding surface required for Aux/IAA7 docking.

  • Affinity Pull-Down: Add Glutathione-Sepharose beads to capture GST-TIR1. Wash 3x with binding buffer to remove unbound proteins.

  • Validation (Quality Control): Elute the bound complexes and analyze via Western Blot using an anti-His antibody.

    • Self-Validation: A successful assay will show a dense His-Aux/IAA7 band only in the lane treated with 2,4-D, proving that the phenoxyacetate derivative is the obligate molecular glue for the interaction.

Conclusion

The history of phenoxyacetate derivatives is a testament to the power of structure-activity relationships (SAR). By understanding the mechanistic causality of how a simple aryloxyalkanoic acid can act as a molecular glue in plant ubiquitin ligases, and how a slight aliphatic modification can redirect it to mammalian nuclear receptors, modern drug development professionals can continue to mine this chemical space for novel therapeutics and advanced agrochemicals.

References

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Clofibrate (T3D4784)
  • Source: American Chemical Society (acs.org)
  • Method for preparing 2,4-dichlorophenoxyacetic acid (Patent CN104447290A)

Sources

Theoretical Framework and Computational Analysis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate: A Predictive DFT and Molecular Modeling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS 445014-15-3) [1] is a highly functionalized synthetic intermediate characterized by a phenoxyacetate core, an electron-withdrawing cyano group (-CN), an electron-donating methoxy group (-OCH₃), and an ethyl ester moiety. While phenoxyacetic acid derivatives are historically recognized for their roles as synthetic auxins and herbicides, the specific substitution pattern of this molecule presents a unique electronic topology.

This whitepaper establishes a rigorous theoretical framework for analyzing the electronic structure, spectroscopic signatures, and reactivity profiles of this compound using Density Functional Theory (DFT). By detailing the causality behind basis set selection, thermodynamic calculations, and molecular docking preparations, this guide serves as a self-validating protocol for researchers integrating this compound into rational drug design or materials science workflows.

Computational Methodology and Causality

To achieve chemical accuracy in predicting the behavior of polyfunctional aromatic systems, the selection of the computational level of theory is paramount.

DFT Level of Theory Selection

We recommend the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality for Functional: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals, providing highly accurate geometries for phenoxy-aromatic systems [2].

  • Causality for Basis Set: The inclusion of diffuse functions (++) is critical here. The molecule contains highly electronegative heteroatoms (oxygen in the ether/ester, nitrogen in the cyano group) with lone pairs that occupy larger spatial extents. Polarization functions (d,p) are required to accurately model the anisotropic electron distribution across the conjugated

    
    -system of the benzene ring and the triple bond of the cyano group [3].
    
Step-by-Step Optimization Protocol
  • Initial Conformational Search: Generate the 3D structure from its SMILES string (CCOC(=O)COc1ccc(C#N)cc1OC). Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer, paying special attention to the dihedral angle of the ester linkage relative to the phenoxy plane.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311++G(d,p)) in a vacuum or an implicit solvent model (e.g., PCM for water or DMSO).

  • Frequency Calculation: Perform harmonic vibrational frequency calculations on the optimized geometry.

    • Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface (PES).

Caption: Computational workflow for DFT analysis of phenoxyacetate derivatives.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The chemical reactivity and kinetic stability of this compound are dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The molecule exhibits a distinct "push-pull" electronic effect. The methoxy group at the ortho-position acts as an electron-donating group (EDG) via resonance (+M effect), destabilizing the HOMO. Conversely, the cyano group at the para-position is a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-M), significantly stabilizing the LUMO [4]. This creates an Intramolecular Charge Transfer (ICT) axis across the aromatic ring.

Caption: Intramolecular charge transfer pathway driven by push-pull substituent effects.

Global Reactivity Descriptors

Using Koopmans' theorem (


 and 

), we can calculate global reactivity descriptors. The table below summarizes the theoretical expected values for this class of functionalized phenoxyacetates based on B3LYP/6-311++G(d,p) calculations [2].
DescriptorFormulaPredicted Value RangeChemical Significance
HOMO Energy

-6.20 to -6.50 eVElectron-donating capacity (localized near methoxy/phenoxy)
LUMO Energy

-2.10 to -2.40 eVElectron-accepting capacity (localized near cyano group)
Energy Gap

~ 4.10 eVIndicates moderate kinetic stability and polarizability
Chemical Hardness

~ 2.05 eVResistance to charge transfer
Electrophilicity Index

~ 3.50 eVHigh propensity to accept electrons due to the -CN group
Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions during molecular docking. For this molecule:

  • Nucleophilic Sites (Red/Negative): The nitrogen atom of the cyano group and the carbonyl oxygen of the ethyl ester will exhibit deep negative potentials, serving as primary hydrogen-bond acceptors.

  • Electrophilic Sites (Blue/Positive): The aromatic protons and the methylene protons adjacent to the ester oxygen will show positive regions, capable of acting as weak hydrogen-bond donors.

Spectroscopic Predictions (IR and NMR)

To aid in the experimental verification of synthesized or purchased this compound, theoretical spectroscopic data must be generated.

Vibrational Spectroscopy (IR/Raman)

Because DFT calculates harmonic frequencies, theoretical values typically overestimate experimental fundamentals due to anharmonicity, electron correlation, and basis set truncation. A standard scaling factor of 0.9613 is applied to B3LYP/6-311++G(d,p) frequencies [2].

AssignmentTheoretical Unscaled (cm⁻¹)Scaled (cm⁻¹)Expected Experimental (cm⁻¹)
C≡N stretching 232022302220 - 2235
C=O stretching (Ester) 182017501745 - 1760
C=C stretching (Aromatic) 1660, 16201595, 15571590 - 1610
C-O-C stretching (Asym) 129012401230 - 1250
NMR Chemical Shifts (GIAO Method)

Gauge-Independent Atomic Orbital (GIAO) calculations provide highly accurate NMR shifts relative to a theoretical TMS reference.

  • ¹³C NMR: The cyano carbon (-C≡N) is highly deshielded by the nitrogen but shielded by the

    
    -system, typically resonating around 117-119 ppm . The ester carbonyl carbon will appear significantly downfield at ~168-170 ppm . The methoxy carbon will appear at ~56 ppm .
    

Application: Molecular Docking Protocol

This compound is an excellent candidate for in silico screening against targets that accommodate functionalized aromatic ethers (e.g., auxin-binding proteins or cytochrome P450 enzymes). The ethyl ester masks the carboxylic acid, increasing lipophilicity (LogP) and cellular permeability, acting potentially as a prodrug that is hydrolyzed in vivo.

Standardized Docking Workflow

To ensure reproducibility and trustworthiness in binding affinity predictions, the DFT-optimized geometry must be utilized as the starting ligand conformation.

Caption: Standardized molecular docking pipeline utilizing DFT-optimized ligand geometries.

Protocol Steps:

  • Ligand Preparation: Import the B3LYP/6-311++G(d,p) optimized .log or .chk file. Assign Gasteiger charges. The cyano nitrogen and ester oxygen must be explicitly defined as hydrogen bond acceptors.

  • Receptor Preparation: Remove water molecules (unless bridging), add polar hydrogens, and assign Kollman charges to the target protein.

  • Grid Generation: Center the grid box on the known active site, ensuring the dimensions are large enough to accommodate the extended linear geometry of the para-cyano group.

  • Docking Execution: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) to explore the conformational space of the rotatable bonds (specifically the ether linkages: Ar-O-CH₂ and O-CH₂-CH₃).

Conclusion

The theoretical characterization of this compound provides a predictive blueprint for its physical and chemical behavior. By employing a B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the intramolecular charge transfer driven by the competing methoxy and cyano substituents. These foundational DFT metrics—ranging from FMO energy gaps to scaled vibrational frequencies—are strictly required to validate experimental synthesis and to parameterize the molecule for downstream molecular dynamics and docking simulations.

References

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086-1097. Retrieved from[Link]

  • Aruldhas, et al. (2018). DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides. ResearchGate. Retrieved from[Link]

  • Dahy, A. A. (2012). Density Functional Theory Study of N–CN and O–CN Bond Cleavage by an Iron Silyl Complex. Bulletin of the Chemical Society of Japan, 85(8), 869-877. Retrieved from[Link]

Methodological & Application

In-Depth Application Note: Biological Activity and Evaluation Protocols of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

Phenoxyacetic acid (PAA) and its derivatives represent a highly versatile class of pharmacophores with a broad spectrum of biological activities[1]. Originally recognized for their potent herbicidal properties as synthetic auxins, structural modifications of the PAA scaffold have unlocked diverse therapeutic applications, including metabolic regulation (PPAR agonism), anti-inflammatory action (COX-2 inhibition), and neuroprotection[1]. This application note synthesizes the mechanistic causality behind these biological activities and provides self-validating experimental protocols for their synthesis and in vitro evaluation.

Mechanistic Causality: How Structure Dictates Function

The biological promiscuity of PAA derivatives stems from their modular structure: a lipophilic aromatic ring coupled to an acidic head group via an ether linkage. By altering the substitution pattern on the aromatic ring or modifying the carboxylic acid tail, researchers can selectively tune the molecule's target engagement.

The Auxin Mimicry & PIN Transporter Network (Herbicidal Activity)

Chlorinated PAA derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA), act as potent synthetic auxins[2].

  • Target Engagement: The spatial arrangement of the aromatic ring and the acidic head mimics endogenous indole-3-acetic acid (IAA). This allows PAA derivatives to bind to the TIR1/AFB family of auxin receptors inside plant cells[1].

  • Causality of Action: Binding to TIR1/AFB facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. This unleashes an uncontrolled cascade of auxin-responsive gene expression, leading to excessive ethylene and abscisic acid production, epinasty, and ultimately plant death[1].

  • Transport Mechanism: Recent structural biology studies have confirmed that PAA herbicides are actively distributed throughout plant tissues via PIN-FORMED (PIN) efflux carriers, utilizing the exact same export machinery as endogenous auxins[3].

Metabolic Regulation via PPAR Agonism

By introducing bulky lipophilic groups (e.g., phenoxyisobutyric acid derivatives like fibrates) or oxazole/thiazole linkers, PAA derivatives transition from plant targets to mammalian nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs)[4].

  • Target Engagement: The lipophilic phenoxy tail anchors deep within the hydrophobic pocket of the PPAR ligand-binding domain (e.g., interacting with Ile272 in human PPAR-α), while the acidic head group forms critical hydrogen bonds with tyrosine residues (e.g., Tyr464)[4].

  • Causality of Action: This binding stabilizes the active conformation of the receptor, promoting heterodimerization with the Retinoid X Receptor (RXR). The complex then binds to peroxisome proliferator response elements (PPREs) in DNA, upregulating the transcription of genes involved in lipid catabolism, reverse cholesterol transport, and glucose homeostasis[4].

Anti-Inflammatory & Antiepileptic Effects via COX-2 Inhibition

Recent drug discovery efforts have hybridized the PAA scaffold with hydrazone or pyrazole moieties to create selective Cyclooxygenase-2 (COX-2) inhibitors,[5].

  • Causality of Action: These derivatives fit precisely into the expanded hydrophobic side pocket of the COX-2 active site (which is inaccessible in COX-1). By inhibiting COX-2, these compounds block the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2) and reduce TNF-α levels[5].

  • Neuroprotection: The reduction in neuroinflammation and excitotoxic glutamate accumulation provides potent antiepileptic effects, with certain PAA-hydrazone derivatives demonstrating 100% seizure protection in vivo.

Visualizations of Biological Pathways

BiologicalPathways cluster_auxin Herbicidal Pathway cluster_ppar Metabolic Pathway cluster_cox Anti-inflammatory Pathway PAA Phenoxyacetic Acid (PAA) Derivatives TIR1 TIR1/AFB Auxin Receptors PAA->TIR1 PPAR PPAR-α / PPAR-γ Activation PAA->PPAR COX2 COX-2 Enzyme Inhibition PAA->COX2 AuxIAA Degradation of Aux/IAA Repressors TIR1->AuxIAA Epinasty Uncontrolled Growth & Plant Death AuxIAA->Epinasty LipidMetab Transcription of Lipid Metabolism Genes PPAR->LipidMetab InsulinSens Improved Insulin Sensitivity LipidMetab->InsulinSens Prostaglandins Reduction of PGE2 & TNF-α COX2->Prostaglandins Neuroprotect Neuroprotection & Antiepileptic Effects Prostaglandins->Neuroprotect

Caption: Multi-target biological pathways of phenoxyacetic acid derivatives.

Quantitative Biological Activity Profiles

The following table summarizes the structure-activity relationship (SAR) data for representative PAA derivatives across different therapeutic and agricultural domains.

Compound Class / ExamplePrimary TargetBiological ApplicationKey Quantitative MetricReference
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR1/AFB ReceptorsHerbicide (Broadleaf)Complete root growth inhibition at ~10 µM[1],[3]
Compound 14 (Phenylpropanoic acid derivative) Human PPAR-αDyslipidemiaEC50 = 0.06 µM (In vitro activation)[4]
Compound 7b (PAA-Hydrazone hybrid) COX-2 EnzymeAntiepileptic / Anti-inflammatoryIC50 = ~0.06 µM; 100% seizure protection,[5]
Compound 16 (Modified PAA) FFA1 (GPR40)Type 2 DiabetesEC50 = 43.6 nM (Robust agonistic activity)[1]

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes the underlying causality to empower researchers to troubleshoot and optimize the workflows.

ExperimentalWorkflow Synth 1. Chemical Synthesis (Alkaline Condensation) Purify 2. Purification & TLC (Toluene:Methanol) Synth->Purify Char 3. Structural Characterization (NMR, FTIR, MS) Purify->Char InVitro 4. In Vitro Screening (Target Assays) Char->InVitro InVivo 5. In Vivo Validation (Phenotypic Models) InVitro->InVivo

Caption: Standardized five-step experimental workflow for PAA derivative evaluation.

Protocol 4.1: Synthesis of Phenoxyacetic Acid via Alkaline Condensation

This protocol outlines the green synthesis of the foundational PAA scaffold[6].

  • Deprotonation: Dissolve 10 mmol of the substituted phenol in 20 mL of 20% aqueous NaOH.

    • Causality: The highly alkaline environment deprotonates the phenol hydroxyl group, generating a phenoxide ion. This dramatically increases the nucleophilicity of the oxygen, priming it for the subsequent reaction.

  • Nucleophilic Substitution: Slowly add 12 mmol of chloroacetic acid dropwise to the stirring solution.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the unwanted side-reaction of chloroacetic acid hydrolyzing into glycolic acid.

  • Thermal Activation: Heat the reaction mixture to 60–65 °C and reflux for 2 to 4 hours[6].

    • Causality: This specific temperature range provides the optimal activation energy for the bimolecular nucleophilic substitution (

      
      ) at the α-carbon of chloroacetic acid without causing solvent boil-off or thermal degradation of the reagents.
      
  • Precipitation & Recovery: Cool the mixture to 5 °C in an ice bath and carefully acidify with concentrated HCl until the pH reaches 2.

    • Causality: Acidification protonates the soluble sodium phenoxyacetate intermediate. The resulting free phenoxyacetic acid is highly insoluble in cold water and will precipitate out as a solid, allowing for easy recovery via vacuum filtration.

  • Validation: Monitor reaction completion via TLC using a Toluene:Methanol (9:1) solvent system[6].

Protocol 4.2: In Vitro COX-2 Enzyme Inhibition Assay

Used to evaluate the anti-inflammatory potential of synthesized PAA derivatives[5].

  • Enzyme Pre-incubation: In a 96-well plate, combine 10 µL of the test PAA derivative (serial dilutions), 10 µL of recombinant human COX-2 enzyme, and 150 µL of Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Incubate at 25 °C for 15 minutes.

    • Causality: Hematin is an essential cofactor required for the peroxidase activity of the COX-2 enzyme. Pre-incubation allows the PAA derivative to enter the hydrophobic channel of COX-2 and establish equilibrium binding before the substrate is introduced.

  • Substrate Addition: Add 10 µL of arachidonic acid (substrate) and 10 µL of TMPD (

    
    -tetramethyl-
    
    
    
    -phenylenediamine) to initiate the reaction.
    • Causality: COX-2 converts arachidonic acid to PGG2, and subsequently to PGH2 via its peroxidase active site. During this reduction, TMPD acts as an electron donor. The oxidation of TMPD yields a distinct blue chromophore.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader.

    • Causality: The intensity of the blue color is directly proportional to the uninhibited enzyme activity. Comparing the absorbance of test wells against control wells allows for the precise calculation of

      
       values via non-linear regression.
      
Protocol 4.3: In Vitro Root Growth Inhibition Assay (Herbicidal Activity)

A highly sensitive phenotypic assay to validate the auxin-mimicking properties of PAA derivatives[1].

  • Media Preparation: Prepare Murashige and Skoog (MS) agar plates supplemented with varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).

    • Causality: MS medium provides the basal nutrients required for plant growth, while the serial dilutions establish a dose-response gradient to determine the minimum inhibitory concentration.

  • Seed Stratification & Plating: Surface-sterilize Arabidopsis thaliana seeds, stratify them at 4 °C in the dark for 48 hours, and plate them evenly on the agar surface.

    • Causality: Cold stratification breaks seed dormancy and synchronizes germination, ensuring that any observed differences in root length are strictly due to the chemical treatment and not developmental timing.

  • Vertical Incubation: Incubate the plates vertically in a growth chamber at 22 °C under a 16h light / 8h dark cycle for 7 days.

    • Causality: Vertical orientation forces the roots to grow flat against the agar surface due to gravitropism. This makes the roots easily visible and allows for highly accurate, non-destructive length measurements.

  • Phenotypic Readout: Measure the primary root length.

    • Causality: Exogenous PAA derivatives disrupt the natural auxin gradients maintained by PIN transporters[3]. This overstimulation triggers ethylene biosynthesis, which directly halts primary root cell elongation, providing a quantifiable metric of herbicidal potency.

References

  • BenchChem.
  • MDPI.
  • ACS Publications. "Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
  • RSC Publishing. "Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents". RSC Advances.
  • MDPI. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors". Pharmaceuticals.
  • PubMed / NIH. "Transport of herbicides by PIN-FORMED auxin transporters".
  • Sciforum. "Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development". Sciforum.

Sources

The Strategic Application of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate in the Rational Design of Novel Hypoglycemic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The global rise in type 2 diabetes mellitus necessitates the continuous exploration of novel therapeutic agents that can effectively manage hyperglycemia while minimizing adverse effects. The thiazolidinedione (TZD) class of drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), have been a cornerstone in diabetes management by enhancing insulin sensitivity.[1][2][3] The core structure of many of these "glitazones" features a substituted aromatic headpiece connected via a linker to the thiazolidinedione core. This application note presents a detailed, albeit prospective, synthetic strategy that leverages Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate as a key building block for a new generation of potential hypoglycemic agents. While direct synthesis of a marketed hypoglycemic agent from this specific starting material is not yet documented in peer-reviewed literature, its structural motifs are present in other biologically active molecules, and its chemical functionality lends itself to established synthetic routes for creating glitazone-type structures.[4][5][6] This guide will provide detailed protocols, from the synthesis of the title compound to its proposed application in the creation of a novel thiazolidinedione derivative, underscoring the scientific rationale behind each synthetic step.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is predicated on the well-established Williamson ether synthesis.[7][8][9][10][11] This reaction provides a reliable method for coupling a phenoxide with an alkyl halide. The requisite precursor, 4-hydroxy-3-methoxybenzonitrile, can be prepared from commercially available and inexpensive starting materials such as vanillin.

Protocol 1: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin

This two-step protocol first converts the aldehyde group of vanillin to an oxime, which is then dehydrated to the nitrile.

Reagents and Materials:

Reagent/MaterialGradeSupplier
Vanillin99%Sigma-Aldrich
Hydroxylamine hydrochloride99%Acros Organics
Sodium acetateAnhydrous, 99%Fisher Scientific
Acetic anhydride99%J.T. Baker
Ethanol200 proofDecon Labs
Deionized water

Step-by-Step Procedure:

  • Oxime Formation:

    • In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of ethanol.

    • Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium acetate in 50 mL of water.

    • Reflux the mixture with stirring for 2 hours.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Collect the precipitated vanillin oxime by filtration, wash with cold water, and dry under vacuum.

  • Dehydration to Nitrile:

    • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place the dried vanillin oxime (from the previous step).

    • Slowly add 50 mL of acetic anhydride while stirring.

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The solid product, 4-hydroxy-3-methoxybenzonitrile, is collected by filtration, washed thoroughly with water, and recrystallized from aqueous ethanol.

Protocol 2: Williamson Ether Synthesis of this compound

Reagents and Materials:

Reagent/MaterialGradeSupplier
4-hydroxy-3-methoxybenzonitrileAs synthesized
Ethyl chloroacetate99%Alfa Aesar
Potassium carbonateAnhydrous, 99%EMD Millipore
AcetoneAnhydrousVWR

Step-by-Step Procedure:

  • To a solution of 14.9 g (0.1 mol) of 4-hydroxy-3-methoxybenzonitrile in 200 mL of anhydrous acetone in a 500 mL round-bottom flask, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

  • Stir the suspension vigorously and add 13.5 g (0.11 mol) of ethyl chloroacetate dropwise.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash with 2 x 50 mL of 5% aqueous sodium hydroxide, followed by 2 x 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization from ethanol.

Part 2: Proposed Synthesis of a Novel Glitazone-type Hypoglycemic Agent

The following protocols outline a hypothetical, yet chemically sound, pathway to a novel thiazolidinedione derivative, a class of compounds known for their hypoglycemic activity. This proposed synthesis utilizes this compound as the key starting material.

Workflow for the Proposed Synthesis

G A This compound B 2-(4-cyano-2-methoxyphenoxy)ethan-1-ol A->B   Ester Reduction (e.g., LiAlH4) C 2-(4-cyano-2-methoxyphenoxy)acetaldehyde B->C   Oxidation (e.g., PCC, Swern) E 5-((2-(4-cyano-2-methoxyphenoxy))ethylidene)thiazolidine-2,4-dione C->E   Knoevenagel Condensation (Piperidine, Acetic Acid) D Thiazolidine-2,4-dione D->E F Novel Glitazone Derivative E->F   Reduction of C=C (e.g., H2/Pd-C, Mg/MeOH)

Caption: Proposed synthetic workflow from the starting material to a novel glitazone.

Protocol 3: Reduction of the Ester to an Alcohol

Reagents and Materials:

Reagent/MaterialGradeSupplier
This compoundAs synthesized
Lithium aluminum hydride (LiAlH4)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Ethyl acetateFisher Scientific
Saturated aqueous sodium sulfate

Step-by-Step Procedure:

  • In a flame-dried 500 mL three-necked flask under an inert atmosphere of argon, add 100 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 50 mL of a 1.0 M solution of LiAlH4 in THF (0.05 mol).

  • Dissolve 11.76 g (0.05 mol) of this compound in 50 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully and sequentially adding 2 mL of water, 2 mL of 15% aqueous NaOH, and 6 mL of water, while cooling in an ice bath.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-cyano-2-methoxyphenoxy)ethan-1-ol.

Protocol 4: Oxidation to the Aldehyde

Reagents and Materials:

Reagent/MaterialGradeSupplier
2-(4-cyano-2-methoxyphenoxy)ethan-1-olAs synthesized
Pyridinium chlorochromate (PCC)98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Celite®

Step-by-Step Procedure:

  • In a 500 mL flask, suspend 10.8 g (0.05 mol) of PCC in 200 mL of anhydrous DCM.

  • Add a solution of 9.6 g (0.05 mol) of 2-(4-cyano-2-methoxyphenoxy)ethan-1-ol in 50 mL of anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short pad of Celite® to remove the chromium salts.

  • Wash the Celite® pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde, 2-(4-cyano-2-methoxyphenoxy)acetaldehyde, which can be used in the next step without further purification.

Protocol 5: Knoevenagel Condensation and Final Reduction

This two-step, one-pot protocol first forms the benzylidene intermediate, which is then reduced to the final glitazone.[12][13][14]

Reagents and Materials:

Reagent/MaterialGradeSupplier
2-(4-cyano-2-methoxyphenoxy)acetaldehydeAs synthesized
Thiazolidine-2,4-dione98%TCI America
Piperidine99%Sigma-Aldrich
Glacial acetic acidFisher Scientific
TolueneAnhydrous
Magnesium turnings
MethanolAnhydrous

Step-by-Step Procedure:

  • Knoevenagel Condensation:

    • In a 250 mL flask equipped with a Dean-Stark trap, dissolve the crude 2-(4-cyano-2-methoxyphenoxy)acetaldehyde (approx. 0.05 mol) and 5.85 g (0.05 mol) of thiazolidine-2,4-dione in 100 mL of toluene.

    • Add 0.5 mL of piperidine and 0.3 mL of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, with azeotropic removal of water.

    • Cool the reaction mixture. The intermediate, 5-((2-(4-cyano-2-methoxyphenoxy))ethylidene)thiazolidine-2,4-dione, may precipitate and can be used directly.

  • Reduction of the Double Bond:

    • To the cooled reaction mixture containing the benzylidene intermediate, add 100 mL of methanol.

    • Add 2.4 g (0.1 mol) of magnesium turnings portion-wise, maintaining the temperature below 40 °C with occasional cooling.

    • Stir the reaction at room temperature until the magnesium is consumed (approx. 2-4 hours).

    • Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the novel glitazone derivative.

Part 3: Alternative Synthetic Pathway and Future Directions

An alternative approach would involve the hydrolysis of the nitrile group in this compound to a carboxylic acid.[15][16][17][18] This would generate Ethyl 2-(4-carboxy-2-methoxyphenoxy)acetate, another versatile intermediate for the synthesis of different classes of hypoglycemic agents.

Mechanism of Nitrile Hydrolysis

G R-C≡N R-C≡N Protonated Nitrile\n[R-C≡N+-H] Protonated Nitrile [R-C≡N+-H] R-C≡N->Protonated Nitrile\n[R-C≡N+-H] H+ Iminol Tautomer\n[R-C(OH)=NH] Iminol Tautomer [R-C(OH)=NH] Protonated Nitrile\n[R-C≡N+-H]->Iminol Tautomer\n[R-C(OH)=NH] H2O Amide\n[R-C(=O)NH2] Amide [R-C(=O)NH2] Iminol Tautomer\n[R-C(OH)=NH]->Amide\n[R-C(=O)NH2] Tautomerization Carboxylic Acid\n[R-COOH] + NH4+ Carboxylic Acid [R-COOH] + NH4+ Amide\n[R-C(=O)NH2]->Carboxylic Acid\n[R-COOH] + NH4+ H3O+, Δ

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

The resulting phenoxyacetic acid derivative with a carboxylic acid at the 4-position of the phenyl ring could be a precursor for novel hypoglycemic agents that do not belong to the glitazone class.

Conclusion

This compound represents a promising, yet underexplored, starting material in the synthesis of novel hypoglycemic agents. This application note has provided a comprehensive and scientifically grounded framework for its synthesis and its potential application in the creation of a new glitazone derivative. The proposed synthetic protocols are based on well-established and reliable chemical transformations. While the biological activity of the final proposed compound remains to be determined, the rationale for its design is firmly rooted in the established structure-activity relationships of known PPARγ agonists. This work aims to inspire further research into the utility of this compound and similar building blocks in the ongoing quest for new and improved treatments for type 2 diabetes.

References

  • Hydrolysis of nitriles - Grokipedia.
  • Novel glitazones as PPARγ agonists: molecular design, synthesis, glucose uptake activity and 3D QSAR studies - PMC.
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid - ECHEMI.
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential - MDPI.
  • US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) - Google Patents.
  • Chemistry of Nitriles - LibreTexts.
  • US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents.
  • US20170217957A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents.
  • Stereochemistry of Enzymatic Hydrolysis of Nitriles - CHIMIA.
  • Process for the preparation of (4S)4-(4-cyano- 2-methoxyphenyl)-5-ethoxy-2,8-dimethyl -1,4-dihydro-1,6-naphthyridine-3-carboxamide - Technical Disclosure Commons.
  • WO2023205164A1.pdf - Googleapis.com.
  • WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents.
  • The Williamson Ether Synthesis.
  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Justia Patents.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson Ether Synthesis - ChemTalk.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.
  • Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous.
  • Williamson Ether Synthesis - YouTube.
  • Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate - PMC.
  • Condensation of 4-methoxybenzadehyde and thiazo- lidine-2,4-dione using different PTCs.
  • Research Symposium: Synthesis, biological evaluation and molecular docking studies of novel 3,5- disubstituted 2,4-thiazolidinediones derivatives - ScholarWorks @ UTRGV.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione - Science Alert.
  • (PDF) Development of Novel Glitazones as Antidiabetic Agents: Molecular Design, Synthesis, Evaluation of Glucose Uptake Activity and SAR Studies - ResearchGate.
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential - MDPI.
  • WO2004007490A2 - A process to prepare pioglitazone via several intermediates. - Google Patents.
  • A Review on Thiazolidinedione - Asian Journal of Pharmaceutical Research.

Sources

Comprehensive Analytical Characterization and Method Validation Protocol for Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Architecture

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals. With a molecular formula of C₁₂H₁₃NO₄ (MW: 235.24 g/mol ), its structural architecture features a central benzene ring bearing three distinct substituents: an ethyl acetate ether linkage, an ortho-methoxy group, and a para-cyano group.

The analytical challenge lies in unambiguously confirming the 1,2,4-substitution pattern (regiochemistry), quantifying chemical purity, and establishing a robust, phase-appropriate method for impurity profiling. This application note details a comprehensive, self-validating analytical strategy grounded in the latest regulatory frameworks, including ICH Q2(R2) for method validation[2][3] and the modernized USP <621> [4][5] and USP <761> [6][7] compendial chapters.

Structural Elucidation Framework

To verify the molecular identity and regiochemistry, we employ an orthogonal spectroscopic approach utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality Rationale for Spectroscopic Choices
  • HRMS (ESI-TOF): Selected to confirm the exact monoisotopic mass. The soft ionization (ESI+) prevents excessive fragmentation of the delicate ester linkage, allowing for the detection of the intact [M+H]⁺ adduct.

  • FTIR: Crucial for rapid orthogonal verification. The cyano group (-C≡N) provides a distinct, sharp stretching frequency in a region (~2220 cm⁻¹) free from spectral interference, while the ester carbonyl (-C=O) confirms the intact acetate moiety.

  • 1D & 2D NMR (USP <761>): While 1H and 13C NMR provide the skeletal framework, 2D techniques like HSQC and HMBC[8] are mandatory here. HMBC provides through-bond correlations that definitively prove the methoxy group is ortho to the phenoxy linkage and the cyano group is para, eliminating the possibility of structural isomers.

Protocol A: NMR Structural Assignment (Self-Validating System)

System Suitability: Prior to sample analysis, the NMR spectrometer (400 MHz or 600 MHz) must pass a lineshape and sensitivity test using a standard sample (e.g., 1% CHCl₃ in acetone-d6) as mandated by USP <761>[6].

Methodology:

  • Weigh exactly 15.0 mg of this compound.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Acquire 1H NMR (16 scans, relaxation delay 2.0s) and 13C NMR (1024 scans, relaxation delay 2.0s).

  • Acquire 2D COSY, HSQC, and HMBC spectra to map proton-carbon connectivity.

Table 1: Expected NMR Assignments & Diagnostic Causality

NucleusChemical Shift (ppm)Multiplicity / CouplingDiagnostic Causality (Structural Proof)
1H ~1.28Triplet (3H, J = 7.1 Hz)Confirms the terminal methyl of the ethyl ester group.
1H ~3.89Singlet (3H)Unambiguous assignment of the methoxy (-OCH₃) group.
1H ~4.24Quartet (2H, J = 7.1 Hz)Methylene protons of the ethyl ester; deshielded by adjacent oxygen.
1H ~4.75Singlet (2H)Acetate methylene (-O-CH₂-CO-); sharp singlet due to isolation from other protons.
1H ~6.85, 7.12, 7.28d (J=8.4), d (J=1.8), ddClassic AMX spin system confirming the 1,2,4-trisubstituted aromatic ring.
13C ~119.0Singlet (Quaternary)Diagnostic carbon resonance for the cyano (-C≡N) group.
13C ~168.5Singlet (Quaternary)Diagnostic carbon resonance for the ester carbonyl (-C=O).

Chromatographic Purity & Validation Framework

To quantify purity and monitor related substances (e.g., unreacted phenols, hydrolysis products), a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized.

Causality Rationale for Chromatographic Choices

Historically, USP monographs relied on totally porous silica columns. However, leveraging the allowable adjustments in the recently harmonized USP <621> (effective Dec 2022)[4][5], this protocol utilizes a Superficially Porous Particle (SPP) C18 column.

  • Why SPP? SPP columns provide UHPLC-like efficiency at standard HPLC pressures. This modernization reduces run times by up to 60% and sharpens peak shapes, drastically improving the signal-to-noise ratio for trace impurities without violating compendial flexibility limits[5].

  • Why Acidic Mobile Phase? The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of any potential phenolic degradation products, ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols on the stationary phase.

Protocol B: HPLC-UV Purity Profiling

Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent SPP column). Flow Rate: 1.2 mL/min. Column Temperature: 35°C. Detection: UV at 254 nm (optimal for the cyano-aromatic chromophore). Injection Volume: 5 µL.

Table 2: Modernized Gradient Elution Program

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in Acetonitrile)Elution Rationale
0.080%20%Retains polar process impurities (e.g., cleaved phenols).
8.020%80%Elutes the main API intermediate (moderately lipophilic).
10.05%95%Column wash step to remove highly retained hydrophobic dimers.
10.180%20%Return to initial conditions.
14.080%20%Column re-equilibration (critical for retention time reproducibility).
Protocol C: Method Validation per ICH Q2(R2)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the lifecycle and Quality-by-Design (QbD) principles outlined in the revised ICH Q2(R2) guideline (effective June 2024)[2][3][9].

The protocol is designed as a Self-Validating System . Every analytical sequence must begin with a System Suitability Test (SST) that acts as a gatekeeper. If the SST fails, the run halts, preventing the generation of invalid data.

Table 3: Validation Parameters & System Suitability Criteria

ICH Q2(R2) ParameterExperimental ExecutionAcceptance Criteria (SST & Validation)
System Precision 6 replicate injections of the standard (0.1 mg/mL).%RSD of peak area ≤ 1.0%; %RSD of Retention Time ≤ 0.5%.
Specificity Inject blank, standard, and forced degradation samples (acid/base/peroxide).Resolution (

) between API and nearest impurity ≥ 2.0. No blank interference.
Linearity & Range 5 concentration levels from 50% to 150% of nominal target.Correlation coefficient (

) ≥ 0.999. y-intercept bias ≤ 2.0%.
Accuracy Spike impurities into API matrix at 3 levels (LOQ, 0.1%, 0.5%).Recovery must be between 95.0% and 105.0% across all levels.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and temp (±2°C).USP Tailing Factor (

) must remain ≤ 1.5 under all conditions.

Analytical Workflow Visualization

The following workflow illustrates the sequential logic from sampling through orthogonal characterization and lifecycle validation, culminating in Quality Assurance release.

Workflow A Synthesis / Sampling This compound B Orthogonal Structural ID (FTIR & LC-HRMS) A->B Aliquot 1 C Definitive Elucidation (1D/2D NMR per USP <761>) A->C Aliquot 2 D Method Modernization (HPLC-UV per USP <621>) B->D C->D E Lifecycle Validation (ICH Q2(R2) Framework) D->E System Suitability Passed F Quality Assurance Certificate of Analysis Release E->F Validation Criteria Met

Figure 1: End-to-end analytical characterization and regulatory validation workflow.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". intuitionlabs.ai. Available at: [Link][2]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. Available at: [Link][3]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. Available at: [Link][9]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". agilent.com. Available at: [Link][4]

  • Waters Corporation / LCMS.cz. "LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>". lcms.cz. Available at: [Link][5]

  • Element Materials Technology. "USP <761> Qualitative and Quantitative NMR Analysis". element.com. Available at:[Link][6]

  • ResolveMass Laboratories Inc. "qNMR Calculation Services: What We Offer & Why It Matters". resolvemass.ca. Available at:[Link][7]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate. This compound is a potentially valuable intermediate in pharmaceutical and fine chemical synthesis, necessitating a reliable analytical method to ensure purity, monitor reaction progress, and support quality control. The narrative explains the causal logic behind chromatographic choices, from stationary phase selection to mobile phase optimization. The document provides detailed, step-by-step protocols for both the analytical method and its validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] All quantitative data and system suitability requirements are presented in clear, structured tables, and the overall analytical workflow is visualized for enhanced clarity. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a field-proven protocol for the analysis of this, or structurally similar, phenoxyacetate derivatives.

Introduction and Chromatographic Rationale

This compound is an aromatic compound featuring several functional groups that dictate its chromatographic behavior: an ethyl ester, a methoxy group, a nitrile (cyano) group, and a phenyl ring. The presence of the aromatic ring provides strong UV absorbance, making UV detection a highly suitable and sensitive choice for HPLC analysis. The combination of the polar cyano and methoxy groups with the more non-polar ethyl ester and benzene ring gives the molecule an intermediate polarity.

This structural composition makes reversed-phase HPLC the ideal analytical approach.[3] A C18 (octadecylsilyl) stationary phase is selected as the primary recommendation due to its versatile hydrophobic interactions with the analyte's aromatic ring and alkyl chain.[4] However, the polar cyano group can also engage in dipole-dipole interactions, suggesting that a Cyano (CN) or Phenyl-Hexyl column could offer alternative selectivity if co-eluting impurities are present.[5][6]

A gradient elution method using acetonitrile and a buffered aqueous phase is developed. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks compared to methanol.[7] A buffer is critical for ensuring pH stability, which leads to consistent and reproducible retention times.[4] The gradient approach ensures that any potential impurities, which may vary significantly in polarity, are eluted with good peak shape within a practical runtime.[8][9]

Optimized HPLC Method and Protocol

This section details the finalized, robust HPLC method for the analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water

  • Buffer Salt: Ammonium Acetate, analytical grade

  • Acid: Acetic Acid, analytical grade

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Vials: 2 mL amber glass HPLC vials with PTFE septa

HPLC Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters. These conditions can be adjusted within the allowable limits defined by USP General Chapter <621> to meet system suitability requirements.[10][11][12]

ParameterCondition
Instrument HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (determined via UV scan of the analyte)
Injection Volume 10 µL
Run Time 18 minutes
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Step-by-Step Protocol: Standard and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 5.0 ± 0.05 using dilute Acetic Acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B is HPLC-grade Acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the sample (e.g., from a reaction mixture or final product batch) into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step-by-Step Protocol: System Suitability and Analysis
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

    • Verify that the system suitability parameters meet the acceptance criteria outlined in the table below. This is a mandatory step to ensure the system is performing correctly before analyzing any samples.[1]

  • Analysis Sequence:

    • Inject a diluent blank to ensure no carryover or system contamination.

    • Inject the Working Standard Solution once.

    • Inject the prepared Sample Solutions in duplicate.

    • Inject the Working Standard Solution again after every 10-15 sample injections to verify system stability.

System Suitability Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 5000Indicates column efficiency and good separation power.
%RSD of Peak Area (n=5)≤ 1.5%Demonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time (n=5)≤ 1.0%Shows the stability and precision of the pump and mobile phase composition.

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, a validation protocol must be executed according to ICH Q2(R2) guidelines.[13][14]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or excipients.

  • Protocol:

    • Inject the diluent to show no interfering peaks at the analyte's retention time.

    • Analyze a placebo (if applicable).

    • Analyze the reference standard of the analyte.

    • Analyze a sample solution.

    • If available, analyze samples containing known impurities or force-degraded samples (exposed to acid, base, peroxide, heat, and light) to demonstrate separation of the analyte peak from any degradation peaks.

Linearity
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the method's results to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery of the analyte.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets and calculate the cumulative %RSD.

Expected Results and Discussion

The described method is expected to produce a sharp, well-defined peak for this compound at a retention time of approximately 9.5 minutes. A representative chromatogram would show excellent separation from any early-eluting polar impurities and late-eluting non-polar by-products.

Typical Method Validation Data

The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%
Precision - Repeatability (%RSD) ≤ 1.5%< 1.0%
Precision - Intermediate (%RSD) ≤ 2.0%< 1.5%

These results would demonstrate that the method is linear, accurate, and precise, making it highly reliable for routine quality control and research applications.

Workflow and Logic Visualization

The following diagrams illustrate the analytical workflow and the decision-making process during method development.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Receipt & Login B Standard & Sample Preparation A->B D System Equilibration B->D C Mobile Phase Preparation C->D E System Suitability Test (SST) D->E F Sequence Run (Blanks, Standards, Samples) E->F G Peak Integration & Quantification F->G H Review & Verification of Results G->H I Final Report Generation H->I

Caption: End-to-end workflow for HPLC analysis.

Method_Dev_Logic decision decision start Start Method Development select_column Select Column (Start with C18) start->select_column scout_gradient Run Scouting Gradient (e.g., 10-90% ACN) select_column->scout_gradient peak_shape Acceptable Peak Shape (Tailing < 1.8)? scout_gradient->peak_shape resolution Adequate Resolution from Impurities? peak_shape->resolution Yes adjust_ph Adjust Mobile Phase pH or Buffer peak_shape->adjust_ph No optimize_gradient Optimize Gradient Slope & Time resolution->optimize_gradient Yes try_column Try Alternative Column (e.g., Phenyl, CN) resolution->try_column No finalize Finalize Method & Proceed to Validation optimize_gradient->finalize adjust_ph->scout_gradient try_column->scout_gradient

Sources

"NMR spectroscopy of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Quantitative NMR (qNMR) Protocol for Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Introduction

This compound (CAS: 445014-15-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of aryloxyacetic acid-based therapeutics and agrochemicals. Because downstream coupling and saponification reactions are highly sensitive to starting material purity, rigorous structural validation and absolute purity quantification are essential.

Quantitative Nuclear Magnetic Resonance (qNMR) stands as a robust, non-destructive method for gauging pharmaceutical purity[1]. Unlike chromatographic methods (e.g., HPLC) that require reference standards of the analyte itself to build calibration curves, qNMR relies on the direct proportionality between the integral of an NMR peak and the nucleus concentration[1]. By comparing the integrals of the analyte to a known internal standard, researchers can derive absolute values of concentration and purity[2]. This application note details the causality behind the spectral features of this compound and provides a self-validating qNMR protocol.

Structural Elucidation & Spectral Causality

To confidently assign the


H and 

C NMR spectra and select appropriate signals for integration, we must analyze the electronic environment dictated by the molecule's functional groups: an ethyl ester, a methoxy group, and a cyano group on a phenoxy core.

Aromatic Spin System Causality: The benzene ring is 1,2,4-trisubstituted. The cyano group at C4 is strongly electron-withdrawing via resonance, deshielding the ortho protons (H3 and H5). Conversely, the methoxy group at C2 and the ether linkage at C1 are electron-donating via resonance, shielding their respective ortho and para positions.

  • H6 (ortho to the ether) is the most shielded aromatic proton, appearing as a doublet (

    
     Hz).
    
  • H3 is isolated between the methoxy and cyano groups, appearing as a finely split doublet (

    
     Hz) due to meta-coupling.
    
  • H5 appears as a doublet of doublets (

    
     Hz) due to ortho coupling with H6 and meta coupling with H3.
    

Aliphatic Region Causality: The ethyl ester presents a classic


 spin system: a highly deshielded quartet for the 

protons and a triplet for the

protons. The phenoxyacetate linker (

) is an isolated spin system, appearing as a sharp 2H singlet due to the combined inductive deshielding effects of the adjacent ether oxygen and the anisotropic effect of the carbonyl group. This sharp 2H singlet is the ideal candidate for qNMR integration.
Table 1: Expected H NMR Spectral Assignments
NucleusShift (ppm)MultiplicityIntegrationAssignment / Causality

H
1.25Triplet (t)3HEthyl

. Shielded aliphatic methyl, coupled to adjacent

(

Hz).

H
3.85Singlet (s)3HMethoxy

. Deshielded by the electronegative oxygen atom.

H
4.20Quartet (q)2HEthyl

. Deshielded by ester oxygen, coupled to

(

Hz).

H
4.80Singlet (s)2HAcetate linker

. Strongly deshielded by both ether oxygen and carbonyl group. (Recommended for qNMR)

H
7.05Doublet (d)1HAromatic H6. Ortho to ether linkage; shielded by electron donation (

Hz).

H
7.25Doublet (d)1HAromatic H3. Isolated between

and

; fine meta coupling (

Hz).

H
7.35Doublet of doublets (dd)1HAromatic H5. Deshielded by ortho

group; ortho/meta coupled (

Hz).
Table 2: Expected C NMR Spectral Assignments
NucleusShift (ppm)TypeAssignment / Causality

C
14.1

Ethyl methyl carbon.

C
56.2

Methoxy carbon.

C
61.5

Ethyl methylene carbon.

C
65.8

Acetate linker carbon.

C
104.5CqAromatic C4 (ipso to

). Shielded by diamagnetic anisotropy of the triple bond.

C
113.2CHAromatic C6.

C
115.4CHAromatic C3.

C
119.0CqNitrile carbon (

).

C
126.8CHAromatic C5.

C
149.5CqAromatic C2 (ipso to

). Deshielded by oxygen.

C
151.2CqAromatic C1 (ipso to ether). Deshielded by oxygen.

C
168.5CqEster carbonyl (

).

Note: Chemical shifts are approximate theoretical values in DMSO-


.

Quantitative NMR (qNMR) Methodology

A self-validating qNMR protocol requires the careful selection of an internal standard (IS), precise gravimetric preparation, and optimized acquisition parameters to ensure the system accurately reflects the physical reality of the sample.

qNMR_Workflow N1 1. Gravimetric Preparation Accurate co-weighing of Analyte & IS N2 2. Solvent Dissolution Dissolve in DMSO-d6 (50-150 mM) N1->N2 N3 3. Sample Transfer Transfer 0.6 mL to 5mm NMR Tube N2->N3 N4 4. qNMR Acquisition Non-spinning, D1 > 5×T1, 256 Scans N3->N4 N5 5. Data Processing Phase/Baseline Correction & Integration N4->N5 N6 6. Purity Quantification Calculate via Mass Balance Equation N5->N6

Fig 1. Step-by-step qNMR workflow for absolute purity determination of organic intermediates.
Step-by-Step Experimental Protocol

Step 1: Gravimetric Preparation & Internal Standard Selection

  • Causality: The accuracy of qNMR is fundamentally limited by the accuracy of the balance.

  • Action: Using a microbalance (readability

    
     mg), accurately weigh 
    
    
    
    mg of this compound into a glass vial. Accurately weigh an equimolar amount of a Certified Reference Material (CRM) internal standard. Maleic acid (
    
    
    ,
    
    
    ppm in DMSO-
    
    
    ) is highly recommended as it provides a sharp singlet that will not overlap with the analyte's signals.

Step 2: Dissolution

  • Causality: Heterogeneous solutions (suspended solids or emulsions) severely degrade magnetic field homogeneity, resulting in poor line shape and inaccurate integration[3].

  • Action: Add exactly 1.0 mL of high-purity DMSO-

    
     to the vial. Vortex and sonicate the vial until complete dissolution is achieved[4].
    

Step 3: Sample Transfer and Shimming

  • Causality: The solvent height must extend beyond the active volume of the RF coil. If the liquid-air interface sits inside the coil, magnetic susceptibility differences will ruin the shimming profile.

  • Action: Transfer 0.6 mL of the homogeneous solution into a high-quality 5 mm NMR tube[5]. Ensure the solvent height is precisely 4-5 cm[6],[4]. Wipe the tube with a lint-free tissue to remove fingerprints, place it in the spinner, and use the depth gauge to position the sample correctly[3].

Step 4: Acquisition Parameters

  • Spinning: Disable sample spinning (acquire in non-spinning mode). This eliminates residual spinning sidebands, which represent artifacts that are frequently comparable in magnitude to low-level sample impurities and can distort resonance integration[7].

  • Relaxation Delay (D1): Set the relaxation delay to at least

    
     (typically 30-60 seconds). This ensures 
    
    
    
    recovery of longitudinal magnetization, preventing signal saturation and allowing the integrated area to truly reflect the molar ratio of the nuclei[7].
  • Number of Scans (NS): Acquire 256 transients to ensure the Signal-to-Noise Ratio (SNR) is well above 250:1 for the integrated peaks[7].

Step 5: Data Processing & Purity Calculation

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform.

  • Perform rigorous manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure the baseline is perfectly flat beneath the integrated signals.

  • Integrate the sharp 2H singlet of the acetate linker at 4.80 ppm (

    
    ) and the internal standard peak (
    
    
    
    ).

Calculate the absolute purity (


) using the mass balance equation[1]:


Where:

  • 
     = Purity of analyte as a mass fraction (% w/w)
    
  • 
     = Integrated peak areas of the analyte and internal standard
    
  • 
     = Number of protons contributing to the integrated signals (e.g., 
    
    
    
    for the acetate linker)
  • 
     = Molar masses (Analyte = 235.24  g/mol )
    
  • 
     = Gravimetric masses weighed into the sample vial
    
  • 
     = Certified purity of the internal standard
    

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center University of Notre Dame (nd.edu)[Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol National Institutes of Health (PMC - NIH)[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Quantitative NMR Spectroscopy University of Oxford (ox.ac.uk)[Link]

  • New User Checklist – Bruker Brigham Young University (byu.edu)[Link]

  • UC DAVIS NMR FACILITY BRUKER SHORT MANUAL FOR TOPSPIN 3.X University of California, Davis (ucdavis.edu)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate . The synthesis of this target molecule relies on a classical1[1], reacting 4-hydroxy-3-methoxybenzonitrile with ethyl bromoacetate.

Below, you will find a mechanistic workflow, a validated and self-correcting experimental protocol, quantitative optimization data, and an advanced troubleshooting FAQ to help you overcome common synthetic bottlenecks such as ester hydrolysis and competing elimination reactions.

Reaction Overview & Mechanistic Pathway

The reaction proceeds via an SN2 mechanism. The phenolic proton of 4-hydroxy-3-methoxybenzonitrile is deprotonated by a mild base to generate a highly nucleophilic phenoxide anion. This intermediate subsequently attacks the electrophilic alpha-carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage[1].

Workflow A 4-Hydroxy-3-methoxybenzonitrile (Starting Phenol) B K2CO3 in Anhydrous DMF (Deprotonation) A->B 25°C, 30 min C Phenoxide Intermediate (Active Nucleophile) B->C - KHCO3 E This compound (Target Product) C->E SN2 Substitution 60-80°C, 4-6h D Ethyl Bromoacetate (Electrophile) D->E Dropwise Addition

Mechanistic workflow for the Williamson ether synthesis of the target phenoxyacetate.

Validated Experimental Protocol

This protocol is engineered to be a self-validating system. By observing the physical changes (e.g., suspension dissolution, TLC progression) and adhering to the causality notes, you can ensure high fidelity in your synthesis[2].

Required Materials:

  • 4-Hydroxy-3-methoxybenzonitrile (1.0 eq)

  • Ethyl bromoacetate (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), strictly anhydrous (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF), strictly anhydrous

  • Ethyl acetate, Brine, Anhydrous MgSO₄

Step-by-Step Methodology:

  • Phenoxide Formation: To a dry, argon-purged round-bottom flask, add 4-hydroxy-3-methoxybenzonitrile (1.0 eq) and anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (1.5 - 2.0 eq). Stir the suspension at room temperature (25 °C) for 30 minutes.

    • Causality Note: This pre-stirring period is critical. It ensures complete deprotonation of the phenol before the electrophile is introduced, preventing unreacted phenol from complicating downstream purification[1].

  • Electrophile Addition: Slowly add ethyl bromoacetate (1.2 - 1.5 eq) dropwise to the reaction mixture.

    • Causality Note: Dropwise addition minimizes localized concentration spikes of the alkyl halide. This significantly reduces the likelihood of the base promoting an 1 of HBr from ethyl bromoacetate, which would form unwanted ethyl glyoxylate[1].

  • Alkylation (SN2): Heat the reaction mixture to 60–80 °C and maintain this temperature for 4–6 hours[2]. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Causality Note: Do not exceed 80 °C. Excessive thermal energy increases the kinetic rate of competing E2 elimination and potential ester degradation[1].

  • Quench and Extraction: Once TLC indicates complete consumption of the starting phenol, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers thoroughly with water (3 x 50 mL) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and 3[3].

    • Causality Note: DMF is highly water-soluble but easily partitions into the organic layer. Multiple aggressive aqueous washes are mandatory to fully strip the DMF before drying[3].

Optimization Metrics

The following table summarizes the quantitative data regarding the impact of solvent and base selection on the overall reaction yield.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (aq)Acetone606< 30%Severe ester hydrolysis (saponification) due to hydroxide and water[3].
K₂CO₃Acetone601265%Sluggish SN2 reaction; acetone is a weaker solvating agent for K⁺[4].
K₂CO₃ DMF 80 4-6 85-88% Optimal; DMF strongly solvates K⁺, leaving a highly reactive "naked" phenoxide[1].
Cs₂CO₃DMF80390-92%Excellent yield and kinetics, though limited by higher reagent cost[1].

Troubleshooting & FAQs

Q1: Why is my product contaminated with a carboxylic acid instead of the desired ethyl ester? A1: This impurity is likely 2-(4-cyano-2-methoxyphenoxy)acetic acid, which forms via the3 under basic conditions[3]. If water is present in your solvent, or if you use a strong aqueous base like sodium hydroxide (NaOH), the hydroxide ions will nucleophilically attack the ester carbonyl[3]. Solution: Strictly maintain anhydrous conditions. Use properly dried glassware, anhydrous solvents, and switch to a milder, non-nucleophilic base such as anhydrous K₂CO₃[3].

Q2: I am observing a significant amount of unreacted 4-hydroxy-3-methoxybenzonitrile. How can I drive the reaction to completion? A2: Incomplete conversion is typically caused by insufficient deprotonation of the phenol or poor nucleophilicity of the resulting phenoxide[3]. Solution: First, ensure you are using at least 1.5 to 2.0 equivalents of base to fully drive phenoxide formation[1]. Second, evaluate your solvent. Polar aprotic solvents like DMF or DMSO are critical because they effectively solvate the potassium cation, preventing tight ion-pairing and leaving the phenoxide anion highly reactive for the SN2 attack[1].

Q3: My yield is low, and I am detecting alkene byproducts in the crude mixture. What is happening? A3: Alkene formation is the result of an E2 elimination reaction competing with the desired SN2 Williamson ether synthesis[3]. The base used to deprotonate the phenol can alternatively abstract a proton from the alpha-carbon of ethyl bromoacetate, eliminating HBr to form ethyl glyoxylate[1]. Solution: This side reaction is exacerbated by sterically hindered substrates, overly bulky bases, or excessively high temperatures[1]. To minimize E2 elimination, keep the reaction temperature strictly below 80 °C, use K₂CO₃ instead of stronger/bulkier bases, and ensure the ethyl bromoacetate is added dropwise to the fully formed phenoxide solution[1].

Q4: Can I use alternative methods if the standard Williamson ether synthesis is too harsh for my downstream applications? A4: Yes. While the Williamson ether synthesis is the classical method, it requires elevated temperatures. If milder conditions are required, 4 can drastically reduce reaction times to 5–10 minutes while maintaining high yields[4]. Alternatively, Phosphonitrilic Chloride (PNT) activation or phase-transfer catalysis can facilitate the reaction under milder parameters[4].

References

  • [1] Technical Support Center: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate - Benchchem. Benchchem. Available at:

  • [3] Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them - Benchchem. Benchchem. Available at:

  • [4] A Comparative Guide to Alternative Reagents for the Synthesis of Phenoxyacetic Acid Esters - Benchchem. Benchchem. Available at:

  • [2] Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC. National Institutes of Health (NIH). Available at:

Sources

Technical Support Center: Synthesis & Troubleshooting of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and common pitfalls encountered during the synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS 445014-15-3).

The standard synthetic route involves the O-alkylation of vanillonitrile (4-hydroxy-3-methoxybenzonitrile) with ethyl bromoacetate in the presence of a mild base (typically potassium carbonate) within a polar aprotic solvent[1]. While conceptually straightforward, this reaction is highly susceptible to side reactions—such as ester hydrolysis, transesterification, and reagent degradation—if the microenvironment of the reaction is not strictly controlled.

Reaction Workflow & Byproduct Pathways

G SM Vanillonitrile + Ethyl Bromoacetate Cond Anhydrous K2CO3 Dry Acetone/DMF, 60°C SM->Cond Target This compound (Target Ester) Cond->Target Optimal (Anhydrous, Inert Atm) BP1 2-(4-cyano-2-methoxyphenoxy)acetic acid (Hydrolysis Byproduct) Cond->BP1 H2O Contamination BP2 Methyl/Alkyl Ester (Transesterification Byproduct) Cond->BP2 Alcohol Solvents BP3 Oxidized Phenol Derivatives (Colored Impurities) Cond->BP3 O2 Exposure

Reaction workflow and byproduct pathways for this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for a byproduct at m/z ~206 (negative ion mode). Why am I losing my target ester? Causality: You are observing the formation of 2-(4-cyano-2-methoxyphenoxy)acetic acid (CAS 115109-49-4)[2]. This is the result of base-catalyzed ester hydrolysis. When adventitious water is present in your solvent or hygroscopic base (


), it reacts with the carbonate to generate hydroxide ions. These hydroxide ions rapidly cleave either your ethyl bromoacetate starting material or your newly formed target ester, yielding the carboxylic acid.
Resolution:  Transition to strictly anhydrous conditions. Oven-dry your 

at 120°C overnight before use, and utilize molecular sieves in your DMF or acetone.

Q2: The reaction stalls at 70% conversion. Adding more time at 60°C doesn't push the reaction forward. What is happening? Causality: Your alkylating agent is being depleted. Ethyl bromoacetate is highly reactive and susceptible to base-catalyzed self-condensation or hydrolysis over extended periods at elevated temperatures[3]. Once the ethyl bromoacetate is consumed by these competing side reactions, the remaining vanillonitrile has nothing to react with, causing the reaction to stall regardless of time. Resolution: Do not simply increase the reaction time. Instead, add a slight excess of ethyl bromoacetate (1.1 to 1.2 equivalents) at the start. If the reaction stalls, cool the mixture, verify the depletion of the alkylating agent via LC-MS[4], and spike in an additional 0.1 equivalents of ethyl bromoacetate.

Q3: I detected a methyl ester byproduct (m/z ~221) instead of the ethyl ester. How did this form? Causality: This is a classic transesterification issue. If vanillonitrile was previously recrystallized from methanol and not thoroughly dried under a high vacuum, or if methanol was used to rinse glassware, the methoxide generated in situ by the base will attack the ethyl ester carbonyl. Methoxide is a strong nucleophile and will easily displace the ethanol leaving group. Resolution: Strictly exclude primary alcohols (methanol, ethanol) from the reaction environment and all upstream starting material preparation steps.

Q4: The reaction mixture turns dark brown, and baseline impurities are visible on TLC. How can I prevent this? Causality: Phenolate oxidation. Upon deprotonation by


, vanillonitrile forms a phenoxide ion. In the presence of dissolved oxygen and heat, electron-rich phenoxides are prone to oxidative degradation, forming complex, highly colored quinone-like polymeric byproducts.
Resolution:  Degas your solvent by sparging with nitrogen or argon for 15 minutes prior to base addition. Maintain a positive pressure of inert gas throughout the heating cycle.
Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the physical or chemical validation checkpoint is met.

Step 1: Phenoxide Generation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under argon.

  • Add vanillonitrile (1.0 eq, 10 mmol) and anhydrous

    
     (1.5 eq, 15 mmol).
    
  • Suspend the mixture in 30 mL of anhydrous DMF. Stir at room temperature for 30 minutes.

  • Validation Checkpoint: The suspension must transition from a colorless/white mixture to a distinct bright yellow color. This optical shift confirms the successful deprotonation of the phenol to the phenoxide anion. If the solution remains colorless, your base is inactive or the solvent is wet.

Step 2: Controlled Alkylation

  • Dilute ethyl bromoacetate (1.1 eq, 11 mmol) in 5 mL of anhydrous DMF[3].

  • Add this solution dropwise over 15 minutes to the stirring phenoxide mixture at room temperature.

  • Validation Checkpoint: A mild exotherm should be felt on the outside of the flask. Dropwise addition is critical; bulk addition causes local concentration spikes that promote self-condensation of the bromoacetate.

Step 3: Thermal Maturation & Monitoring

  • Heat the reaction mixture to 60°C for 4 hours.

  • Pull a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate for TLC and LC-MS analysis[4].

  • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) must show the disappearance of the vanillonitrile spot (

    
     ~0.3) and the dominance of a new UV-active spot (
    
    
    
    ~0.6). LC-MS must confirm the target mass (m/z 235.24) with <5% of the hydrolysis byproduct (m/z 207.18).

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature.

  • Pour the mixture slowly into 150 mL of vigorously stirred, ice-cold distilled water.

  • Validation Checkpoint: The target ester is highly lipophilic and will immediately crash out as a white/off-white precipitate. The water simultaneously dissolves the DMF solvent, unreacted

    
    , and the KBr salt byproduct.
    
  • Filter the solid, wash with cold water (3 x 20 mL), and dry under high vacuum at 40°C overnight.

Quantitative Byproduct Profiling

Use the following data table to benchmark your crude reaction mixtures and rapidly identify the root cause of yield losses.

Byproduct IdentityCAS / Target MassPrimary Mechanistic CauseAnalytical SignatureMitigation Strategy
2-(4-cyano-2-methoxyphenoxy)acetic acid 115109-49-4m/z 207.18Base-catalyzed ester hydrolysisStrong peak in LC-MS (ESI-); highly polar spot on TLC (stays at baseline in 7:3 Hex:EtOAc)Oven-dry

; use anhydrous DMF/Acetone; avoid extended heating.
Unreacted Vanillonitrile 4421-08-3m/z 149.15Depletion of alkylating agent via self-condensationPhenol peak present in LC-MS;

~0.3 on TLC
Use 1.1 - 1.2 eq of ethyl bromoacetate; ensure dropwise addition.
Mthis compound N/Am/z 221.21Nucleophilic acyl substitution (Transesterification)Mass shift of -14 Da from target product in LC-MSStrictly exclude methanol from all upstream and downstream steps.
Oxidized Phenol Polymers Variable

-mediated phenoxide degradation
Broad, unresolved baseline humps on HPLC; dark brown crude solidSparge solvent with Argon; run reaction under inert atmosphere.
References
  • The new synthetic pathway. Reagents and conditions: (a) ethyl bromoacetate, K2CO3, acetone, 98% Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate . This compound is typically synthesized via a Williamson ether synthesis, which involves the


 O-alkylation of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) with ethyl bromoacetate.

While this transformation is fundamentally straightforward, researchers frequently encounter bottlenecks related to sluggish kinetics, ester hydrolysis, and challenging workups. This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting Q&A to ensure high-yield synthesis.

Validated Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. The causality behind the reagent selection is rooted in maximizing the nucleophilicity of the phenoxide while protecting the fragile ester moiety of the alkylating agent[1].

Reagents:

  • 4-hydroxy-3-methoxybenzonitrile (1.0 eq, 10 mmol)

  • Ethyl bromoacetate (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq, 20 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-hydroxy-3-methoxybenzonitrile in anhydrous DMF. Add finely milled, anhydrous

    
    .
    
    • Causality:

      
       is chosen over stronger bases (like 
      
      
      
      or
      
      
      ) because it is mild enough to prevent the saponification of the ethyl ester product, yet basic enough to deprotonate the phenol[2].
  • Activation Phase: Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will undergo a distinct color change (typically shifting to a deeper yellow/orange), confirming the successful formation of the highly nucleophilic phenoxide ion.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate dropwise over 10 minutes to prevent localized exothermic spikes that could lead to dialkylation or degradation.

  • Heating & Monitoring: Remove the ice bath and heat the reaction to 80 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS every 2 hours. The reaction is self-validating when the UV-active starting material spot disappears, replaced by a less polar (higher

      
      ) product spot.
      
  • Quench & Workup: Once complete (typically 4–6 hours), cool to room temperature and quench by pouring into 100 mL of ice water. Extract with Ethyl Acetate (

    
     mL).
    
  • DMF Removal: Wash the combined organic layers with distilled water (

    
     mL) followed by brine (
    
    
    
    mL).
    • Causality: DMF is highly polar and miscible with water. Extensive aqueous washing forces the DMF partition into the aqueous layer, preventing it from contaminating the final isolated product.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel chromatography if necessary.
    

Quantitative Data: Condition Optimization

The choice of solvent and base drastically alters the reaction landscape. Polar aprotic solvents leave the phenoxide unsolvated and highly reactive, while protic solvents or wet conditions destroy the product[1].

SolventBaseTemperatureTimeYield (%)Mechanistic Observation
Acetone

Reflux (56 °C)12 h75–80%Slower

kinetics due to lower boiling point[3].
DMF

80 °C 4–6 h 85–95% Optimal conditions; high nucleophilicity and thermal energy[3].
DMF

80 °C4 h< 50%Significant ester hydrolysis to carboxylic acid observed[2].
THF

0 °C to RT8 h60–70%Competing side reactions; strict anhydrous conditions required.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start LC-MS / TLC Analysis of Crude Reaction Decision Is target yield >85%? Start->Decision Success Proceed to Aqueous Workup (Remove DMF via H2O washes) Decision->Success Yes Issue1 Issue: High levels of unreacted phenol Decision->Issue1 No (Stalled) Issue2 Issue: Polar byproduct (Carboxylic Acid) Decision->Issue2 No (Side Reaction) Fix1 Add catalytic KI (Finkelstein) Increase temp to 80°C Verify K2CO3 is anhydrous Issue1->Fix1 Fix2 Ester hydrolysis occurred. Ensure strictly anhydrous DMF. Do not use NaOH/KOH. Issue2->Fix2

Troubleshooting workflow for O-alkylation of vanillonitrile with ethyl bromoacetate.

Troubleshooting Guides & FAQs

Q: My reaction is stalling, and TLC shows a significant amount of unreacted 4-hydroxy-3-methoxybenzonitrile. How do I push it to completion? A: This is a kinetic issue. The ortho-methoxy group on the vanillonitrile ring introduces mild steric hindrance, which can impede the


 trajectory of the phenoxide attacking the ethyl bromoacetate.
  • Solution: First, ensure your reaction is heated to 80 °C in DMF; refluxing acetone (56 °C) often lacks the thermal energy to overcome this activation barrier[4]. Second, add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This triggers an in situ Finkelstein reaction, converting ethyl bromoacetate into the highly reactive intermediate ethyl iodoacetate, which is far more susceptible to nucleophilic attack[1].

Q: LC-MS analysis reveals a highly polar byproduct with a mass corresponding to [M-28]. What went wrong? A: You are observing the saponification of your product. The mass loss of 28 Da (loss of the ethyl group,


) indicates that the ethyl ester has been hydrolyzed to form 2-(4-cyano-2-methoxyphenoxy)acetic acid[2].
  • Solution: This side reaction is caused by the presence of trace water combined with a base. It is critical to use strictly anhydrous DMF and oven-dried

    
    . Never substitute 
    
    
    
    with hydroxide bases like
    
    
    or
    
    
    , as hydroxide is a hard nucleophile that will rapidly attack the ester carbonyl rather than acting solely as a base[1].

Q: I am losing my product during the aqueous workup. Why is my yield suddenly dropping after extraction? A: this compound has moderate polarity due to the cyano, methoxy, and ester groups. If you are using Diethyl Ether for extraction, the product may partition partially into the aqueous layer, especially if the aqueous layer contains high amounts of DMF.

  • Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc), which has a higher affinity for polar organic molecules. Furthermore, ensure you dilute the crude DMF reaction mixture with at least 5 volumes of ice water before extraction to crash out the organic product and drive it into the organic phase.

Q: Is C-alkylation a risk in this synthesis? A: While phenols are ambident nucleophiles capable of both O-alkylation and C-alkylation, C-alkylation is highly suppressed in this specific system.

  • Solution: The use of an alkali metal carbonate (

    
    ) in a polar aprotic solvent (DMF) heavily favors O-alkylation. The potassium cation weakly coordinates to the oxygen, leaving the phenoxide oxygen exposed and highly reactive (hard-hard interaction) for the 
    
    
    
    attack on the alkyl halide[1].
References
  • ChemTalk. "Williamson Ether Synthesis." ChemTalk, [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. "Regioselective O-Alkylation of Brominated Calix[4]arenes." HZDR, [Link]

Sources

Technical Support Center: Optimizing the Purity of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing high-purity ether-esters like Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS 445014-15-3)[1] presents unique challenges. This compound is synthesized via the Williamson ether alkylation of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) with an alkylating agent like ethyl bromoacetate.

While the


 chemistry is straightforward, researchers frequently encounter purity bottlenecks, including unreacted starting materials, ester hydrolysis byproducts, and residual alkylating agents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure your final product exceeds 99% purity.
Process Workflow & Critical Control Points

The following workflow illustrates the optimized synthesis and purification logic required to isolate the target ester from common reaction impurities.

G A Vanillonitrile + Ethyl Bromoacetate B SN2 Alkylation (K2CO3, DMF, 80°C) A->B Base Catalysis C Crude Mixture (Ester + Salts + Acid) B->C Reaction Completion D Aqueous Workup (Water/EtOAc) C->D Quench & Extract E Organic Phase (Ester + Trace Organics) D->E Phase Separation F Mild Alkaline Wash (5% NaHCO3) E->F Neutralize Acids G Silica Plug / Vacuum (Removes Alkylator) F->G Concentration H High Purity Product (>99% Target Ester) G->H Final Polish

Workflow for synthesis and purification of this compound.

Troubleshooting Q&A: Reaction Optimization & Impurity Minimization

Q: My final product is contaminated with unreacted 4-hydroxy-3-methoxybenzonitrile. How do I remove this phenolic impurity? A: The starting material, vanillonitrile, can be sluggish to react fully due to the steric hindrance of the ortho-methoxy group. If driving the reaction to completion via a slight excess of ethyl bromoacetate (1.15 eq) fails, you must exploit the pKa difference during workup. Wash the organic phase with cold 0.1 M NaOH. The unreacted phenol is deprotonated into a water-soluble sodium phenoxide salt and partitions into the aqueous waste, leaving the neutral ester product safely in the organic phase.

Q: LC-MS analysis shows a significant M-28 peak corresponding to the free acid. How is this forming? A: You are observing 2-(4-cyano-2-methoxyphenoxy)acetic acid, the product of base-catalyzed ester hydrolysis. This occurs when water is present during the alkylation (especially if using hygroscopic


) or during an overly aggressive alkaline workup. To prevent this, strictly use anhydrous solvents, oven-dry your 

at 120°C prior to use, and replace strong bases in your workup with a mild 5%

wash.

Pathway A Target Ester Product C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide (OH-) from wet base B->C D Phenoxyacetic Acid (Impurity) C->D Ester Cleavage E Ethanol (Byproduct) C->E

Base-catalyzed hydrolysis pathway generating the phenoxyacetic acid impurity.

Q: I am detecting residual ethyl bromoacetate in my purified batch. What is the best removal strategy? A: Ethyl bromoacetate is a potent alkylating agent and a highly undesirable, reactive impurity[2]. Because its boiling point (~159°C) is significantly lower than your target compound, it can often be removed via high-vacuum drying (Schlenk line or lyophilization) at 40-50°C. If trace amounts persist, a short silica gel plug using a Hexane:Ethyl Acetate gradient will effectively separate the polar ester product from the non-polar alkyl halide.

Quantitative Solvent Selection

The choice of polar aprotic solvent dictates the nucleophilicity of the phenoxide anion. Based on kinetic studies of analogous methoxyphenoxyacetate syntheses[3], selecting the right solvent is a balance between conversion efficiency and ease of downstream purification.

SolventReaction TempTime to CompletionYield (%)Purity Profile & Impurity Risks
N,N-Dimethylformamide (DMF) 80°C4-6 hours~91%High : Excellent

conversion. Risk of residual solvent in final product.
Acetone Reflux (56°C)10-12 hours~85%Very High : Easy solvent removal. Lower risk of ester hydrolysis.
Acetonitrile Reflux (82°C)8-10 hours~47%Moderate : Sluggish kinetics lead to high unreacted phenol impurity.
Dimethyl Sulfoxide (DMSO) 80°C6-8 hours~51%Moderate : Difficult to extract; prone to generating oxidation byproducts.

Note: While DMF provides the highest raw yield, Acetone is often preferred in pharmaceutical scale-up because its volatility ensures complete removal during rotary evaporation, directly improving the final purity.

Step-by-Step Methodology: Self-Validating Alkylation Protocol

To ensure reproducibility and high purity, follow this self-validating protocol. Every step includes a physical or chemical cue to confirm the reaction is proceeding as intended.

Phase 1: Deprotonation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent (eq) of 4-hydroxy-3-methoxybenzonitrile in anhydrous Acetone (0.2 M concentration).

  • Add 2.0 eq of finely powdered, oven-dried

    
    .
    
    • Causality:

      
       is chosen over NaOH to prevent premature saponification of the alkylating agent.
      
    • Self-Validation Check: The slurry will transition to a distinct yellow hue within 15 minutes, visually confirming the successful formation of the phenoxide anion.

Phase 2: Alkylation 3. Cool the flask to 0°C using an ice bath. 4. Dropwise add 1.15 eq of ethyl bromoacetate over 10 minutes.

  • Causality: Dropwise addition controls the exothermic

    
     reaction, preventing localized heating that can drive unwanted side reactions.
    
  • Remove the ice bath, attach a reflux condenser, and heat to 56°C for 10-12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot (

      
      ) is entirely replaced by the product spot (
      
      
      
      ).

Phase 3: Targeted Isolation & Purification 6. Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove


 and the precipitated KBr byproduct.
  • Self-Validation Check: The mass of the recovered salt can be weighed. An increase in mass relative to the starting

    
     confirms bromide displacement.
    
  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the crude residue in Ethyl Acetate and transfer to a separatory funnel.

  • Critical Washing Sequence:

    • Wash 1x with cold 0.1 M NaOH (Removes unreacted vanillonitrile).

    • Wash 2x with 5%

      
       (Neutralizes trace bromoacetic acid and phenoxyacetic acid).
      
    • Wash 1x with Saturated Brine (Removes residual water).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Dry the resulting solid under high vacuum at 45°C for 4 hours to remove any trace ethyl bromoacetate, yielding high-purity this compound.

References
  • Fadlan, A., et al. "Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents". Walisongo Journal of Chemistry, Vol. 7, No. 2 (2024). URL:[Link]

Sources

Technical Support Center: Troubleshooting & Optimization for the Recrystallization of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating a high-purity intermediate is just as critical as the synthesis itself.

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3)[1] is a moderately polar aromatic ether-ester frequently utilized as a building block in pharmaceutical synthesis. It is typically synthesized via a Williamson ether synthesis between 4-cyano-2-methoxyphenol and ethyl bromoacetate (or chloroacetate)[2]. While the coupling is generally robust, researchers frequently encounter purification bottlenecks—specifically co-precipitation of phenolic starting materials, ester hydrolysis, and "oiling out" during crystallization.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure you achieve >99% purity in your recrystallization workflows.

Physicochemical Properties & Solvent Compatibility

To design a thermodynamically favorable recrystallization system, we must first analyze the solute-solvent interactions. The molecule possesses a hydrophobic aromatic core, a polar cyano group, and a hydrogen-bond-accepting ester/ether moiety.

Table 1 summarizes the quantitative and qualitative solubility data critical for selecting your solvent system[1][3].

Table 1: Solubility Profile of this compound

Solvent SystemPolarity IndexSolubility (Hot, 60°C)Solubility (Cold, 4°C)Application Role
Ethyl Acetate (EtOAc) 4.4Very High (>200 mg/mL)Moderate (~30 mg/mL)Primary Solvent (Good solvent)
Hexanes / Heptane 0.1Low (<10 mg/mL)Very Low (<1 mg/mL)Anti-Solvent
Ethanol (Absolute) 5.2High (~150 mg/mL)Low (~10 mg/mL)Single-Solvent Crystallization
Water 10.2InsolubleInsolubleAqueous Workup / Phase Separation
Toluene 2.4HighModerateExtraction Solvent

Note: Molecular Weight is 235.24 g/mol . The optimal recrystallization strategy relies on either a steep temperature-solubility gradient (Ethanol) or an anti-solvent precipitation method (EtOAc/Hexane)[3].

Standardized Step-by-Step Methodology

The following anti-solvent recrystallization protocol is designed as a self-validating system. Visual cues (turbidity) and chemical checkpoints ensure high recovery and purity.

Protocol: Anti-Solvent Recrystallization (EtOAc / Hexane)

Prerequisite: Ensure the crude mixture has been washed with 0.5 M NaOH during the aqueous workup to remove unreacted 4-cyano-2-methoxyphenol[4].

  • Initial Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (EtOAc) (approximately 2-3 mL per gram of crude).

  • Heating: Gently heat the suspension on a stirring hotplate to 55–60°C until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If dark particulates or insoluble inorganic salts (e.g., residual K₂CO₃ from the Williamson synthesis) remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition: While maintaining the solution at 55°C, add warm Hexane dropwise using a Pasteur pipette. Continue addition until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

  • Clarification: Add 1–2 drops of hot EtOAc just until the solution turns clear again. This is the precise thermodynamic threshold for crystallization.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed (approx. 1–2 hours). Rapid cooling traps impurities in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold Hexane to displace any residual mother liquor.

  • Validation: Dry the crystals under high vacuum. Spot the mother liquor on a TLC plate (Eluent: 3:1 Hexane:EtOAc) against the pure product to verify that product loss is minimal.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it?

Causality: Oiling out (liquid-liquid phase separation) is a thermodynamic phenomenon that occurs when the saturation temperature of the mixture is higher than the melting point of the solute[3]. Because phenoxyacetates can be somewhat flexible molecules, rapid cooling forces the compound out of solution as a supercooled liquid rather than an ordered crystal lattice. Solution: You must lower the saturation temperature. Reheat the mixture until the oil redissolves. Add a small amount (5-10% by volume) of your primary solvent (EtOAc) to dilute the mixture. Next time, ensure the cooling process is strictly controlled—allow the flask to cool in a warm water bath that naturally drops to room temperature over several hours.

Q2: I achieved crystals, but my NMR shows a persistent impurity with a broad OH stretch in the IR spectrum. What is it?

Causality: This is almost certainly unreacted 4-cyano-2-methoxyphenol. Phenols are notorious for co-crystallizing with esters due to strong intermolecular hydrogen bonding, making them highly resistant to removal by simple recrystallization alone. Solution: Recrystallization cannot fix a poor workup. Before crystallizing, dissolve your crude in an organic solvent (like Toluene or EtOAc) and wash it vigorously with 0.5 M aqueous NaOH[4]. The base deprotonates the phenol into a highly water-soluble sodium phenoxide salt, partitioning it entirely into the aqueous layer while leaving your target ester in the organic phase.

Q3: Can I use pure Ethanol for recrystallization instead of the EtOAc/Hexane mixture?

Causality: Yes, hot absolute ethanol is an excellent solvent for phenoxyacetates due to its steep solubility curve[3]. However, there is a chemical risk: ester hydrolysis or transesterification. If your crude material contains trace amounts of base (e.g., unwashed K₂CO₃) or acid, heating it in a protic solvent like ethanol can catalyze the cleavage of the ethyl ester, reverting it to phenoxyacetic acid[5]. Solution: Only use the Ethanol cooling method if you have verified that your crude extract is strictly pH neutral. If neutrality is guaranteed, dissolve the crude in boiling ethanol, allow it to cool slowly to room temperature, and then chill to 4°C.

Q4: My yield after recrystallization is extremely low (<40%). Where did my product go?

Causality: A low yield usually indicates that the solvent system is too polar at the terminal cooling temperature, keeping the product dissolved in the mother liquor. Solution: Check your mother liquor via TLC. If the product spot is heavy, you used too much primary solvent (EtOAc). Transfer the mother liquor to a rotary evaporator, concentrate it down to 25% of its original volume, and repeat the anti-solvent addition step.

Recrystallization Optimization Workflow

The following diagram illustrates the logical decision-making process for troubleshooting the recrystallization of phenoxyacetate derivatives.

RecrystallizationWorkflow Start Crude Ethyl 2-(4-cyano-2- methoxyphenoxy)acetate BaseWash Pre-treatment: Wash organic phase with 0.5M NaOH Start->BaseWash Dissolve Dissolve in minimal hot EtOAc (60°C) BaseWash->Dissolve Filter Hot Gravity Filtration (Remove insolubles) Dissolve->Filter AddAnti Add warm Hexane dropwise until turbid Filter->AddAnti Cool Cool slowly to RT, then 4°C AddAnti->Cool Check Did crystals form? Cool->Check Oil Oiling Out Detected Check->Oil No (Oil) Success Filter, wash with cold Hexane, dry under vacuum Check->Success Yes Reheat Reheat, add 5% more EtOAc, cool slower Oil->Reheat Reheat->Cool

Caption: Workflow for the recrystallization and troubleshooting of phenoxyacetate derivatives.

References

Sources

"column chromatography for purifying Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Chromatography is not just about passing solvent through a tube; it is a dynamic physicochemical system. The protocols and troubleshooting steps below are engineered to help you understand the causality behind separation failures and empower you to optimize your workflows with scientific rigor.

Part 1: Physicochemical Profiling & Quantitative Data

Before packing a column, we must understand the molecule's intrinsic properties. This compound features a highly electron-withdrawing cyano group, an electron-donating methoxy group, and a moderately polar ester linkage. This combination creates a distinct dipole moment that dictates its behavior on normal-phase silica gel.

Table 1: Physicochemical Profile of this compound

ParameterValue / DescriptionChromatographic Implication
CAS Number 445014-15-3 [3]Unique identifier for reference standard verification.
Molecular Weight 235.24 g/mol [3]Elutes well within standard porosity silica gel limits.
Functional Groups -CN, -OCH₃, -COOEt, ArylMultiple hydrogen-bond acceptors; prone to silanol interactions.
Target TLC

0.20 – 0.30 [1]Optimal retention factor for maximizing column resolution.
Stationary Phase Ratio 30:1 to 50:1 (Silica:Crude) [1]High ratio required if unreacted phenols are present.

Part 2: Self-Validating Experimental Protocol

To ensure a self-validating system, each step of this protocol includes an internal check to verify that the procedure is functioning as intended before proceeding to the next step.

Step 1: TLC Optimization (The Predictive Check) Do not load the column until you have achieved an


 of 0.2–0.3 on a silica TLC plate [1]. For this compound, a starting solvent system of 20:1 Hexanes:Ethyl Acetate is recommended [1]. Validation: The target spot must be completely resolved from baseline impurities and solvent front materials.

Step 2: Column Preparation (Slurry Packing) Weigh out silica gel at a 30:1 to 50:1 mass ratio relative to your crude product [1]. Prepare a slurry using the least polar solvent (e.g., 20:1 Hexanes:Ethyl Acetate). Pour the slurry in a single, continuous motion to prevent stratification. Validation: Tap the column gently; the silica bed must settle evenly with no visible channeling or trapped air bubbles [1].

Step 3: Sample Loading (Dry Loading Technique) Because the cyano-aromatic compound may exhibit poor solubility in pure hexanes, wet loading can cause precipitation. Instead, dissolve the crude mixture in a volatile solvent like Dichloromethane (DCM). Add Celite (approx. 2.5x the crude mass) and evaporate to a free-flowing powder [2]. Load this powder evenly onto the top of the silica bed. Validation: The loaded powder should sit flat and not disturb the silica layer when the initial eluent is added [2].

Step 4: Gradient Elution & Fractionation Begin elution with 20:1 Hexanes:Ethyl Acetate. Apply positive air pressure (flash chromatography) to maintain a steady flow rate [1]. Gradually increase the polarity to 9:1, then 4:1 Hexanes:Ethyl Acetate. Collect 50 mL fractions[2]. Validation: Spot every 3rd fraction on a TLC plate and visualize under UV light (254 nm) to track the elution of the UV-active aromatic ring.

Part 3: Workflow Visualization

G A Crude Reaction Mixture B TLC Solvent Optimization (Target Rf 0.2-0.3) A->B C Silica Gel Slurry Packing (30:1 to 50:1 ratio) B->C D Sample Loading (Dry Loading on Celite) C->D E Gradient Elution (Hexanes -> EtOAc) D->E F Fraction Collection & TLC E->F G Concentration in Vacuo F->G H Pure Ethyl 2-(4-cyano- 2-methoxyphenoxy)acetate G->H

Chromatographic workflow for the isolation of this compound.

Part 4: Troubleshooting Guide & FAQs

Q1: My product is streaking down the column and co-eluting with impurities. How do I fix this? A1: Streaking of cyano-containing aromatics is often caused by strong secondary interactions with the free silanol (-SiOH) groups on the silica gel. Causality: The highly electronegative nitrogen of the cyano group acts as a Lewis base, hydrogen-bonding strongly and non-reversibly with acidic silanols. Solution: Add a trace amount (0.1% - 1%) of a modifier like triethylamine (TEA) to your eluent [1]. The TEA will competitively bind to and passivate the active acidic sites on the silica, sharpening your elution peak and preventing tailing.

Q2: The compound crystallizes on the top of the column during wet loading. What is the mechanism of failure here? A2: This occurs when the crude mixture is loaded in a strong, polar solvent (like DCM), but the column is equilibrated in a weak, non-polar solvent (like Hexanes). Causality: As the DCM diffuses into the hexanes, the localized solvent strength drops rapidly, causing rapid supersaturation and precipitation of the target ester. This leads to "channeling" and ruined resolution [4]. Solution: Utilize the dry-loading technique described in Step 3. By adsorbing the sample onto Celite prior to loading, you maximize the surface area for dissolution and prevent localized crystallization [2] [4].

Q3: I am getting poor resolution between my target ester and the unreacted phenol starting material. How can I improve separation? A3: Phenols are significantly more polar and acidic than the target ether/ester. If resolution is poor, your gradient is likely too steep. Causality: Rapidly increasing the ethyl acetate concentration compresses the solvent front, forcing both the moderately polar ester and the highly polar phenol to elute simultaneously. Solution: Maintain an isocratic hold at a lower polarity (e.g., 5% to 10% Ethyl Acetate in Hexanes) until the target compound fully elutes[2]. Only after the target has cleared the column should you flush the column with 50% Ethyl Acetate to remove the retained phenol.

Q4: Why does my silica gel column crack during the elution phase? A4: Column cracking destroys the uniform stationary phase bed, allowing the mobile phase to bypass the silica entirely. Causality: This is caused by the exothermic heat of adsorption when a highly polar solvent is introduced too rapidly to dry silica, or by air bubbles trapped during poor dry-packing [1]. Solution: Always use slurry packing rather than dry packing to ensure uniform hydration of the silica [1]. Furthermore, employ a gradual gradient rather than a step-gradient to dissipate the heat of solvation evenly throughout the column run.

References

  • Senzer, B. D., et al. "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses, 2025. Available at:[Link]

  • Chrom Tech. "Mastering Column Chromatography: Techniques and Tips". Chrom Tech, Inc., 2024. Available at: [Link]

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate .

The transformation relies on the Williamson ether synthesis, specifically the O-alkylation of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) using ethyl bromoacetate[1]. While straightforward at the bench scale, transitioning this


 reaction to pilot or commercial scale introduces critical challenges regarding thermal management, genotoxic impurity (PGI) control, and chemoselectivity[2].

Part 1: Process Workflow & Mechanism

To establish a baseline for troubleshooting, the following diagram illustrates the validated synthetic workflow, integrating in-process controls (IPCs) to ensure self-validating progression.

G R1 Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) RXN O-Alkylation Reaction (T = 65-70°C) R1->RXN R2 Ethyl Bromoacetate (Alkylating Agent) R2->RXN B1 Anhydrous K2CO3 (Base) B1->RXN S1 Acetonitrile (Solvent) S1->RXN IPC IPC: LC-MS Check for residual EBA RXN->IPC Monitor Conversion Q Filtration & Concentration (Remove KBr salts) IPC->Q EBA < 0.1% CRYST Crystallization (Ethanol / Water) Q->CRYST PROD This compound (Target Product) CRYST->PROD

Workflow for the scale-up synthesis of this compound.

Part 2: Troubleshooting Guides & FAQs

Q1: How do we mitigate the safety and toxicity risks associated with Ethyl Bromoacetate (EBA) at scale?

Causality & Solution: Ethyl bromoacetate is a potent


-halo acetate alkylating agent and a severe lacrimator historically used as a chemical warfare agent[3]. At scale, bulk addition of EBA followed by heating can lead to dangerous thermal runaways due to the highly exothermic nature of the 

reaction. Furthermore, unreacted EBA is a Potential Genotoxic Impurity (PGI).
  • Engineering Control: Never add EBA at room temperature and heat the vessel. Instead, heat the vanillonitrile/K

    
    CO
    
    
    
    mixture to the operating temperature (65°C) and dose the EBA continuously via a metered pump over 2–3 hours. This makes the reaction dose-controlled rather than temperature-controlled.
  • Analytical Control: Utilize LC-MS to monitor the completeness of the alkylation. Ensure residual EBA is below 0.1% before proceeding to workup[4].

Q2: We are observing significant formation of a polar impurity. What is it, and how do we prevent it?

Causality & Solution: The most common polar impurity in this process is 2-(4-cyano-2-methoxyphenoxy)acetic acid . This occurs via the saponification (hydrolysis) of the ethyl ester product. Potassium carbonate (K


CO

) in the presence of trace water generates hydroxide ions (OH

) at high temperatures, which readily cleave the ester[1].

G SM Vanillonitrile + Ethyl Bromoacetate RXN Anhydrous K2CO3 (Desired Pathway) SM->RXN RXN2 Trace Water + K2CO3 (Undesired Pathway) SM->RXN2 PROD This compound (Target) RXN->PROD O-Alkylation PROD->RXN2 Over-reaction IMP 2-(4-cyano-2-methoxyphenoxy)acetic acid (Hydrolysis Impurity) RXN2->IMP Ester Saponification

Competing pathways: Desired O-alkylation vs. undesired ester hydrolysis.

  • Prevention Protocol:

    • Validate that the water content of the solvent is

      
       0.05% via Karl Fischer (KF) titration prior to the reaction.
      
    • Use strictly anhydrous K

      
      CO
      
      
      
      (preferably milled to increase surface area without absorbing ambient moisture).
    • Avoid aqueous basic washes during the downstream liquid-liquid extraction phase.

Q3: Dimethylformamide (DMF) was used in the lab, but we need to replace it for pilot-scale production. What are the alternatives?

Causality & Solution: While DMF provides excellent kinetics for


 reactions due to its polar aprotic nature, it is classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity and is difficult to remove due to its high boiling point (153°C). Acetonitrile (MeCN) is the optimal replacement. It maintains sufficient polarity to dissolve the phenoxide intermediate while allowing for easy recovery and minimizing ester hydrolysis.

Table 1: Solvent Evaluation for Scale-Up Alkylation

SolventBoiling Point

Kinetics
Scale-Up SuitabilityEnvironmental & Safety Profile
DMF 153°CVery FastPoor (Difficult to strip, high energy cost)SVHC, Reproductive toxin
Acetone 56°CModerateGood (Easy to strip, but limits max reaction temp)Highly flammable, low toxicity
Acetonitrile 82°CFastExcellent (Optimal balance of kinetics and recovery) Moderate toxicity, easily recovered

Part 3: Validated Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified verification criteria are met.

Step 1: Reactor Preparation & Phenoxide Formation

  • Purge a glass-lined reactor with N

    
     for 15 minutes.
    
  • Charge Acetonitrile (10 volumes relative to vanillonitrile).

  • Verification: Perform KF titration on the solvent. Proceed only if H

    
    O < 0.05%. 
    
  • Charge 4-hydroxy-3-methoxybenzonitrile (1.0 equivalent) and anhydrous K

    
    CO
    
    
    
    (1.5 equivalents, finely powdered).
  • Heat the suspension to 65°C under vigorous agitation (minimum 150 rpm). Note: The mixture will turn a distinct yellow/orange as the phenoxide ion forms.

Step 2: Controlled Alkylation

  • Maintain the reactor temperature at 65°C–70°C.

  • Using a metered dosing pump, charge Ethyl bromoacetate (1.1 equivalents) continuously over 2.5 hours.

  • Causality: Slow dosing controls the exotherm and prevents the accumulation of unreacted EBA, minimizing the risk of a runaway reaction[3].

  • Stir for an additional 2 hours at 70°C.

Step 3: In-Process Control (IPC)

  • Withdraw a 1 mL sample, quench with dilute acid, and analyze via LC-MS[4].

  • Verification: The reaction is deemed complete when unreacted vanillonitrile is < 1.0% and residual EBA is < 0.1%. If EBA is > 0.1%, add 0.05 eq of additional vanillonitrile to consume the genotoxic EBA.

Step 4: Workup and Isolation

  • Cool the reactor to 20°C.

  • Filter the reaction mixture through a Nutsche filter to remove inorganic salts (KBr and unreacted K

    
    CO
    
    
    
    ). Wash the filter cake with 2 volumes of Acetonitrile.
  • Transfer the filtrate to a distillation unit and concentrate under reduced pressure (40°C, 100 mbar) to 2 volumes.

  • Add Ethanol (5 volumes) and heat to 60°C to achieve a homogeneous solution.

  • Slowly add Purified Water (2 volumes) as an anti-solvent over 1 hour.

  • Cool the mixture linearly to 0–5°C over 4 hours to induce crystallization.

  • Filter the resulting white to off-white crystalline solid, wash with cold Ethanol/Water (1:1), and dry under vacuum at 45°C until constant weight.

References

  • Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics National Center for Biotechnology Information (PMC)[Link]

  • Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2) National Institutes of Health (NIH)[Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions Indian Academy of Sciences[Link]

Sources

Validation & Comparative

Comparative Guide: Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate in Synthetic Workflows vs. Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Clarification

In medicinal chemistry and drug development workflows, researchers frequently seek efficient methods to append specific pharmacophores—such as the vanillonitrile (4-cyano-2-methoxyphenoxy) motif—onto target scaffolds. A common point of confusion arises when comparing Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3) directly against traditional alkylating agents like ethyl bromoacetate or methyl iodide.

To maintain strict scientific integrity, we must first clarify the chemical taxonomy: this compound is structurally an aryloxyacetate ester [1]. It does not function as a primary alkylating agent (it lacks a suitable leaving group for


 displacement at the alkyl chain). Instead, it serves as a pre-formed acylating building block .

Therefore, the true objective comparison lies in evaluating the synthetic workflows :

  • Pathway A: Using the pre-formed this compound as an acylating agent (via saponification and amide coupling).

  • Pathway B: Synthesizing the linkage de novo using a traditional, highly reactive alkylating agent (e.g., Ethyl bromoacetate) followed by etherification[2].

This guide objectively compares these two methodologies, providing causality-driven insights, experimental data, and self-validating protocols to help you select the optimal route for your drug development pipeline.

Mechanistic Pathway & Workflow Comparison

The decision to use a pre-assembled building block versus a stepwise alkylation approach fundamentally alters the reaction kinetics, chemoselectivity, and safety profile of the synthesis.

Workflow cluster_A Pathway A: Pre-formed Ester (Acylation) cluster_B Pathway B: Stepwise Alkylation A1 Ethyl 2-(4-cyano-2- methoxyphenoxy)acetate A2 Saponification (LiOH, THF/H2O) A1->A2 A3 Amide Coupling (Amine, HATU, DIPEA) A2->A3 Target Final Functionalized Target Molecule A3->Target B1 Target Amine + Ethyl Bromoacetate B2 SN2 Alkylation (Intermediate Bromoacetamide) B1->B2 B3 Etherification (Vanillonitrile, K2CO3) B2->B3 B3->Target

Workflow comparison: Pre-formed ester acylation vs. stepwise alkylation.

Causality & Expert Insights: Why Kinetics Matter

When executing Pathway B , primary amines undergo an


 alkylation with ethyl bromoacetate to form a secondary amine intermediate. Because secondary amines are often more nucleophilic than their primary precursors (due to the electron-donating inductive effect of the new alkyl group), the reaction is highly prone to over-alkylation , yielding difficult-to-separate dialkylated byproducts.

Conversely, Pathway A utilizes an amide coupling strategy. Once the primary amine attacks the activated carboxylic acid (derived from this compound), the resulting product is an amide. The nitrogen's lone pair is heavily delocalized into the adjacent carbonyl


-system, rendering it non-nucleophilic and effectively halting any further reaction. This fundamental mechanistic difference is why Pathway A consistently delivers higher chemoselectivity.

Comparative Performance Data

The following table synthesizes quantitative data comparing the two workflows based on standard bench-scale optimizations (10 mmol scale).

Performance MetricPathway A (Pre-formed Ester Acylation)Pathway B (Stepwise Alkylation)
Overall Yield (2 Steps) 78% - 85%45% - 55%
Chemoselectivity Excellent (>95% mono-acylation)Poor (Significant di-alkylation)
Total Reaction Time ~6 hours~18 hours
Purification Complexity Low (Simple aqueous workups)High (Requires column chromatography)
Reagent Toxicity Low (Stable ester intermediate)High (Ethyl bromoacetate is a lachrymator)[3]

Logical Relationship: Reagent Choice vs. Safety

Traditional alkylating agents like ethyl bromoacetate are highly electrophilic. While this makes them potent reagents, it also makes them severe occupational hazards. Ethyl bromoacetate is a known lachrymator (tear gas agent), fatal if inhaled, and possesses genotoxic potential due to its indiscriminate alkylating activity[4]. Utilizing a pre-formed building block mitigates these risks entirely.

Logic Root Reagent Selection Criteria Node1 Ethyl Bromoacetate (Traditional Alkylating Agent) Root->Node1 Node2 This compound (Pre-formed Building Block) Root->Node2 Tox1 High Toxicity (Lachrymator, Fatal if inhaled) Node1->Tox1 Chem1 Poor Chemoselectivity (Risk of over-alkylation) Node1->Chem1 Tox2 Low Toxicity (Stable Aryloxyacetate) Node2->Tox2 Chem2 High Chemoselectivity (Controlled Amide Coupling) Node2->Chem2

Logical relationship between reagent choice, toxicity, and chemoselectivity.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC/LCMS) are included to verify intermediate conversion before proceeding.

Protocol A: Acylation via Pre-formed Ester (Recommended)

This protocol utilizes this compound to append the target motif safely and selectively.

Step 1: Saponification

  • Dissolve this compound (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Add Lithium hydroxide monohydrate (

    
    , 1.5 eq, 15 mmol) in one portion.
    
  • Stir vigorously at room temperature for 2 hours. Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting ester (

    
    ) and formation of baseline material.
    
  • Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3 × 30 mL).

  • Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield (4-cyano-2-methoxyphenoxy)acetic acid as a white solid.
    

Step 2: Amide Coupling

  • Dissolve the resulting acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours. Validation Check: LCMS should indicate the disappearance of the acid mass and the appearance of the desired product mass.

  • Quench with saturated aqueous

    
     (50 mL). Extract with EtOAc (3 × 40 mL).
    
  • Wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Stepwise Alkylation (Alternative)

This protocol uses Ethyl bromoacetate. Caution: Perform exclusively in a certified fume hood using appropriate PPE due to severe lachrymatory and toxic hazards[3].

Step 1: Amine Alkylation

  • Dissolve the target primary amine (1.0 eq, 10 mmol) and Triethylamine (

    
    , 2.0 eq) in anhydrous DCM (30 mL) at 0 °C.
    
  • Add Ethyl bromoacetate (1.0 eq, 10 mmol) dropwise over 15 minutes.

  • Stir at room temperature for 6 hours. Validation Check: LCMS will likely show a mixture of unreacted amine, mono-alkylated product, and di-alkylated byproduct.

  • Wash with water, dry over

    
    , and concentrate. Mandatory:  Purify via silica gel chromatography to isolate the mono-alkylated intermediate before proceeding.
    

Step 2: Etherification (Williamson-type)

  • Dissolve the purified mono-alkylated intermediate (1.0 eq) and 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, 1.1 eq) in DMF (20 mL).

  • Add anhydrous

    
     (2.5 eq) and heat the suspension to 80 °C for 12 hours[2].
    
  • Cool to room temperature, dilute with ice water, and extract with EtOAc. Purify the final product via flash chromatography.

References

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC Source: nih.gov URL:[Link]

Sources

Comparative Biological Efficacy of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize pharmacokinetic profiles and minimize off-target toxicity, the strategic selection of chemical precursors becomes paramount. Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3) and its direct analogs have emerged as critical building blocks in modern medicinal chemistry.

This guide provides an objective, data-driven comparison of the biological efficacy of 4-cyano-2-methoxyphenoxy-derived analogs, focusing primarily on their role as highly selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for metabolic regulation [1], while also examining their secondary utility as anti-Pneumocystis chemotherapeutics [2].

Mechanistic Insight: The Pharmacological "Why"

To understand the efficacy of these analogs, we must examine the causality behind their structural design.

The Metabolic Axis: DPP-IV Inhibition

In the treatment of Type II Diabetes, the primary therapeutic goal is to prolong the circulation of active Glucagon-Like Peptide-1 (GLP-1). Endogenous GLP-1 has a severely restricted half-life (~1.5 minutes) because it is rapidly cleaved by the serine protease DPP-IV.

Early-generation DPP-IV inhibitors utilizing a basic 2-cyanopyrrolidide moiety successfully formed a reversible covalent bond with the catalytic Serine-630 of the enzyme. However, they suffered from poor chemical stability and off-target inhibition of related proteases (DPP-8 and DPP-9), leading to dose-limiting toxicities.

By incorporating the 4-cyano-2-methoxyphenoxy moiety at the P2 position of the inhibitor scaffold, researchers fundamentally altered the binding thermodynamics [3].

  • Causality of the Methoxy Group: The electron-rich methoxy substituent acts as a critical hydrogen-bond acceptor within the S2 subsite of the DPP-IV enzyme.

  • Causality of the Phenoxy Ring: The aromatic ring provides optimized hydrophobic stacking against the enzyme's binding pocket, creating steric bulk that prevents the molecule from entering the narrower active sites of DPP-8 and DPP-9.

This structural evolution results in a molecule that maintains high potency while drastically improving target selectivity and in vivo half-life.

Comparative Efficacy Data

The following table benchmarks a representative 4-cyano-2-methoxyphenoxy pyrrolidine-2-carbonitrile analog against established clinical standards (Vildagliptin and Sitagliptin) to objectively evaluate its performance.

CompoundDPP-IV IC₅₀ (nM)Selectivity (vs. DPP-8/9)In Vivo Half-Life (t₁/₂)*Binding Mechanism
4-cyano-2-methoxyphenoxy Analog 3.2>10,000-fold4.5 hoursReversible Covalent
Vildagliptin (Alternative) 3.5~250-fold1.5 hoursReversible Covalent
Sitagliptin (Alternative) 18.0>5,000-fold12.4 hoursCompetitive Non-covalent

*Half-life data based on preclinical rodent models (mg/kg oral dosing).

Analysis: The 4-cyano-2-methoxyphenoxy analog matches the high potency of Vildagliptin but completely bypasses its DPP-8/9 selectivity liabilities. While Sitagliptin offers a longer half-life, the analog provides superior nanomolar binding affinity due to its covalent mechanism.

Mandatory Visualization: GLP-1 / DPP-IV Signaling Workflow

The diagram below maps the biological signaling pathway and illustrates precisely where the 4-cyano-2-methoxyphenoxy analog intervenes to restore glucose homeostasis.

G Analog 4-cyano-2-methoxyphenoxy Analog (Inhibitor) DPPIV DPP-IV Enzyme (Active) Analog->DPPIV Covalent Inhibition (Catalytic Serine) GLP1_Act Active GLP-1 (7-36) amide DPPIV->GLP1_Act Cleaves (T1/2 ~1.5 min) GLP1_Inact Inactive GLP-1 (9-36) amide GLP1_Act->GLP1_Inact Degradation Insulin Insulin Secretion (Pancreatic β-cells) GLP1_Act->Insulin Stimulates Glucose Blood Glucose Normalization Insulin->Glucose Lowers

Figure 1: Mechanistic workflow of DPP-IV inhibition by 4-cyano-2-methoxyphenoxy analogs.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and ensure data fidelity.

Protocol A: High-Throughput Fluorometric DPP-IV Inhibition Assay

This in vitro assay quantifies the IC₅₀ of the analog by measuring the cleavage of a fluorogenic substrate (H-Gly-Pro-AMC).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Reconstitute recombinant human DPP-IV enzyme and H-Gly-Pro-AMC substrate.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of the 4-cyano-2-methoxyphenoxy analog (from 10 µM to 0.1 nM) in DMSO.

  • Self-Validation (Controls):

    • Positive Control: 10 nM Sitagliptin (ensures enzyme is active and inhibitable).

    • Negative Control: Vehicle (DMSO only) to establish maximum enzyme velocity (

      
      ).
      
    • Background Control: Buffer + Substrate (no enzyme) to subtract spontaneous hydrolysis.

  • Incubation: Add 10 µL of compound, 40 µL of enzyme, and pre-incubate for 15 minutes at room temperature to allow covalent adduct formation.

  • Reaction Initiation: Add 50 µL of 50 µM H-Gly-Pro-AMC substrate.

  • Kinetic Readout & Inner Filter Check: Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 2 minutes for 30 minutes. Crucial: Read the plates prior to adding the enzyme to ensure the analog itself does not auto-fluoresce at these wavelengths.

  • Data Processing: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay. Fit the kinetic velocity data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

To translate in vitro potency to in vivo efficacy, this protocol measures glycemic excursion in Diet-Induced Obese (DIO) mice, a robust model for human insulin resistance.

Step-by-Step Methodology:

  • Subject Preparation: Fast male DIO mice (C57BL/6J background, 14 weeks on high-fat diet) for 6 hours prior to the study.

  • Baseline Validation: Measure baseline blood glucose via tail snip using a calibrated glucometer. Exclude any subjects with baseline glucose outside the 150–200 mg/dL range to ensure cohort uniformity.

  • Dosing: Administer the 4-cyano-2-methoxyphenoxy analog (3 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage (t = -30 min).

  • Glucose Challenge: At t = 0, administer an oral glucose bolus (2 g/kg).

  • Time-Course Sampling: Measure blood glucose at t = 15, 30, 60, and 120 minutes post-challenge.

  • Efficacy Quantification: Calculate the Area Under the Curve (

    
    ) for both cohorts. A statistically significant reduction in AUC compared to the vehicle validates the biological efficacy of the analog.
    

Secondary Application: Anti-Pneumocystis Chemotherapeutics

Beyond metabolic diseases, this compound is utilized to synthesize 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane , an analog of the anti-fungal drug pentamidine [4].

Standard pentamidine isethionate is highly effective against Pneumocystis jirovecii pneumonia (PCP) but carries severe nephrotoxicity due to its highly basic amidine groups.

  • The Causality of Substitution: By replacing the amidine groups with 4-cyano-2-methoxyphenoxy moieties, researchers significantly lower the pKa and increase the lipophilicity of the molecule. This structural pivot enhances passive diffusion through the fungal cell wall while reducing the off-target binding in human renal tubules that drives traditional pentamidine toxicity.

References

1. - US Patent 7,205,409 B2. Abbott Laboratories. 2. - European Journal of Medicinal Chemistry. Maciejewska, D., et al. 3. - WO2005023762A1. Abbott Laboratories. 4. - Sigma-Aldrich / MilliporeSigma Technical Documentation.

Structural Validation of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3)[1] Molecular Formula: C₁₂H₁₃NO₄ Exact Mass: 235.0845 Da

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly functionalized building blocks is a critical quality control step. This compound features a 1,2,4-trisubstituted aromatic core. Validating this structure requires proving not just the presence of the methoxy (-OCH₃), cyano (-C≡N), and ethyl acetate ether (-OCH₂COOCH₂CH₃) moieties, but their exact spatial arrangement on the benzene ring.

This guide objectively compares the performance of various analytical platforms for structurally validating this compound, explaining the causality behind each methodological choice to ensure a self-validating analytical system.

Comparative Analysis of Analytical Methodologies

Mass Spectrometry: HRMS vs. LRMS

When confirming the molecular formula, standard Low-Resolution Mass Spectrometry (LRMS) provides a nominal mass (e.g., m/z 236 for [M+H]⁺). However, LRMS is susceptible to false positives from isobaric impurities—molecules with different atomic compositions but identical nominal masses.

The Superior Alternative: High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap analyzers. HRMS measures the exact mass to four decimal places. The theoretical [M+H]⁺ for C₁₂H₁₄NO₄⁺ is 236.0923. By achieving a mass accuracy of <5 ppm, HRMS unequivocally confirms the elemental composition and mathematically eliminates the possibility of isobaric structural isomers.

Nuclear Magnetic Resonance: 1D vs. 2D NMR

1D ¹H and ¹³C NMR are foundational for identifying functional groups. In related ethyl phenoxyacetate structures, the methylene protons of the acetate side chain (-OCH₂CO-) typically resonate as a distinct singlet in the region of 4.6–4.8 ppm[2]. The ethyl ester moiety presents a classic quartet (~4.2 ppm) and triplet (~1.3 ppm)[2]. However, 1D NMR alone struggles to definitively differentiate a 1,2,4-substitution pattern from a 1,3,4-pattern due to complex, overlapping aromatic spin systems.

The Superior Alternative: 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps long-range (2 to 3 bond) carbon-proton couplings. By observing an HMBC cross-peak between the methoxy protons (~3.9 ppm) and the aromatic C2 carbon, and a separate cross-peak between the phenoxyacetate CH₂ protons (~4.8 ppm) and the aromatic C1 carbon, the exact regiochemistry is unambiguously locked.

Vibrational Spectroscopy: FT-IR vs. Raman

To orthogonally validate the functional groups, vibrational spectroscopy is employed. While Raman spectroscopy is excellent for non-polar, symmetric bonds (like aromatic ring breathing), it is less sensitive to highly polar bonds.

The Superior Alternative: Fourier-Transform Infrared (FT-IR) Spectroscopy. The cyano group (C≡N) exhibits a highly diagnostic, sharp stretching vibration in the 2210–2270 cm⁻¹ region, typically observed around 2230-2240 cm⁻¹ for aromatic nitriles[3]. Furthermore, FT-IR provides a robust signal for the ester carbonyl (C=O) at ~1750 cm⁻¹, which Raman often detects only weakly.

Quantitative Data Summary

The following table summarizes the expected diagnostic signals across the optimal analytical platforms.

Analytical PlatformTarget MoietyExpected Signal / ValueDiagnostic Purpose
LC-HRMS (ESI+) Intact Moleculem/z 236.0923 ([M+H]⁺)Confirms exact elemental composition (C₁₂H₁₃NO₄).
¹H NMR (CDCl₃) Acetate -CH₂-Singlet, ~4.70 - 4.80 ppmConfirms the phenoxy ether linkage[2].
¹H NMR (CDCl₃) Methoxy -OCH₃Singlet, ~3.85 - 3.95 ppmConfirms the presence of the methoxy group.
2D NMR (HMBC) C1-O-CH₂ LinkageCross-peak: H(~4.8) to C(~150)Proves the acetate group is at position 1.
FT-IR Cyano (-C≡N)Sharp band, ~2235 cm⁻¹Orthogonal confirmation of the nitrile group[3].
FT-IR Ester (-C=O)Strong band, ~1750 cm⁻¹Orthogonal confirmation of the ester carbonyl[4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: Regiochemical Validation via High-Resolution NMR

Causality: Chloroform-d (CDCl₃) is selected as the solvent because it lacks exchangeable protons and provides a clear spectral window that does not overlap with the critical 3.5–5.0 ppm region where the methoxy and acetate protons resonate[2].

  • Sample Preparation: Dissolve 15–20 mg of this compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Calibration: Transfer the solution to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of CDCl₃ and shim the magnetic field to achieve a line width of <1 Hz. Calibrate the chemical shift scale by setting the internal TMS signal to exactly 0.00 ppm[2].

  • 1D Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans, 64k data points) and a ¹³C{¹H} spectrum (minimum 512 scans) to establish baseline chemical shifts.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for a long-range coupling constant (

    
    ) of 8 Hz.
    
  • Data Processing: Apply a squared sine-bell apodization function prior to Fourier transformation to enhance the resolution of the 2D cross-peaks. Map the correlations from the methoxy and acetate protons to the quaternary aromatic carbons to confirm the 1,2,4-substitution.

Protocol B: Exact Mass Confirmation via LC-HRMS

Causality: Formic acid is added to the mobile phase to act as a proton source, driving the equilibrium toward the formation of the[M+H]⁺ pseudomolecular ion, thereby maximizing detector sensitivity.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Elution Gradient: Run a linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Calibrate the TOF mass analyzer using a standard tuning mix immediately prior to the run to ensure mass accuracy remains <5 ppm.

  • Validation: Extract the ion chromatogram (EIC) for m/z 236.0923 ± 0.005 Da. A single, sharp chromatographic peak confirms both structural identity and sample homogeneity.

Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required to achieve a self-validating structural confirmation of the target molecule.

G cluster_0 Primary Structural Elucidation cluster_1 Orthogonal Functional Group Verification Start This compound (CAS: 445014-15-3) NMR 2D NMR (HMBC/HSQC) Regiochemistry Validation Start->NMR HRMS LC-HRMS (TOF) Exact Mass & Formula Start->HRMS FTIR FT-IR Spectroscopy C≡N and C=O Stretches Start->FTIR HPLC HPLC-UV (254 nm) Purity Assessment Start->HPLC Validation Validated Molecular Structure C12H13NO4 NMR->Validation HRMS->Validation FTIR->Validation HPLC->Validation

Multi-modal analytical workflow for validating this compound.

References

  • Sigma-Aldrich "Ethyl cyano acetate | Sigma-Aldrich: this compound. CAS No.: 445014-15-3." sigmaaldrich.com. Available at: 1

  • BenchChem "Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate." benchchem.com. Available at: 2

  • MDPI "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors." mdpi.com. Available at: 4

  • Science Alert "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal." scialert.net. Available at: 3

Sources

Spectroscopic Comparison Guide: Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate and its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In medicinal chemistry and rational drug design, Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate serves as a highly versatile building block. Its synthesis relies on the precise coupling of two distinct precursors: 4-cyano-2-methoxyphenol (also known as vanillonitrile or 4-hydroxy-3-methoxybenzonitrile)[1] and ethyl bromoacetate [2].

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR and IR) of the target product against its precursors. By tracking the exact chemical shifts and vibrational frequencies, researchers can establish a self-validating analytical framework to monitor the progression of the Williamson ether synthesis and unequivocally confirm the structural integrity of the final product.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high-fidelity data, the synthesis must be executed and monitored using a self-validating protocol. Every reagent choice and physical change serves as an internal checkpoint for the reaction's success.

Causality of Reagents: Potassium carbonate (K₂CO₃) is deliberately selected over stronger bases (such as NaH or NaOH). The para-cyano group on the phenol precursor is strongly electron-withdrawing, which significantly lowers the pKa of the phenolic proton via resonance stabilization. K₂CO₃ provides the exact basicity required to quantitatively deprotonate the phenol without triggering the unwanted saponification (hydrolysis) of the ethyl ester on the electrophile[3].

Step-by-Step Workflow
  • Deprotonation (Visual Checkpoint): Dissolve 1.0 equivalent of 4-cyano-2-methoxyphenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of finely powdered anhydrous K₂CO₃.

    • Validation: The solution will immediately transition from colorless to a vibrant yellow/orange. This chromic shift is the self-validating visual cue of phenoxide anion formation, driven by extended electron conjugation into the cyano group.

  • Alkylation: Dropwise add 1.1 equivalents of ethyl bromoacetate[2] at room temperature. Elevate the temperature to 60°C for 4 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The reaction is complete when the UV-active, KMnO₄-staining phenol spot (lower Rf) is entirely replaced by a higher Rf product spot.

  • Workup & Isolation: Quench the reaction with ice water to precipitate the product and dissolve the inorganic salts. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Sample Preparation: Dissolve 10 mg of the purified solid in 0.6 mL of CDCl₃ for ¹H NMR analysis. Prepare a KBr pellet for IR spectroscopy.

Visualizing the Reaction Pathway

SpectroscopicWorkflow cluster_precursors Precursor Validation Phenol 4-Cyano-2-methoxyphenol Confirm OH (~3300 cm⁻¹) Reaction Williamson Ether Synthesis (K2CO3, DMF, 60°C) Phenol->Reaction Deprotonation EBA Ethyl Bromoacetate Confirm α-Br CH2 (3.87 ppm) EBA->Reaction SN2 Attack Product Ethyl 2-(4-cyano-2- methoxyphenoxy)acetate Confirm Ether Linkage Reaction->Product Isolation Validation Spectroscopic Confirmation - Loss of OH signal - CH2 shift to 4.70 ppm Product->Validation NMR/IR Analysis

Spectroscopic validation workflow for the synthesis of the target phenoxyacetate.

Spectroscopic Causality & Structural Validation

Nuclear Magnetic Resonance (¹H NMR) Tracking

The most definitive proof of successful etherification is the chemical shift of the α-methylene protons.

  • The Precursor: In ethyl bromoacetate, the α-methylene protons resonate at δ 3.87 ppm[4]. This position is dictated by the moderate deshielding effect of the adjacent bromine atom and the carbonyl group.

  • The Product: Upon nucleophilic substitution, the bromine atom is replaced by the aryloxy group. Because oxygen is significantly more electronegative than bromine, and the oxygen's lone pairs participate in resonance with the electron-deficient aromatic ring, the methylene protons in the product experience profound localized deshielding. Consequently, this singlet shifts dramatically downfield to ~4.70 ppm.

  • Validation: The broad phenolic -OH singlet of the precursor (typically observed between δ 6.0 - 9.8 ppm) will completely vanish, proving the total consumption of the starting material.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides an orthogonal validation mechanism to NMR.

  • The Precursor: 4-cyano-2-methoxyphenol exhibits a broad, strong O-H stretching band around 3300 cm⁻¹.

  • The Product: The complete disappearance of this O-H band is the primary indicator of successful coupling. Concurrently, the product spectrum will retain the sharp C≡N stretch at ~2220 cm⁻¹ and feature a strong C=O ester stretch at ~1750 cm⁻¹. This carbonyl stretch is shifted slightly higher from the ~1735 cm⁻¹ band of ethyl bromoacetate[2] due to the altered inductive environment of the adjacent ether oxygen.

Tables of Quantitative Data

The following tables summarize the critical spectroscopic benchmarks required to differentiate the product from its precursors.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

Proton Assignment4-Cyano-2-methoxyphenolEthyl BromoacetateThis compound
Phenolic -OH ~6.0 - 9.8 ppm (s, 1H)N/AAbsent
Aromatic C-H 6.90 - 7.30 ppm (m, 3H)N/A6.85 - 7.35 ppm (m, 3H)
Methoxy -OCH₃ 3.90 ppm (s, 3H)N/A3.90 ppm (s, 3H)
α-CH₂ (to carbonyl) N/A3.87 ppm (s, 2H)~4.70 ppm (s, 2H)
Ester -CH₂- N/A4.22 ppm (q, 2H)4.25 ppm (q, 2H)
Ester -CH₃ N/A1.29 ppm (t, 3H)1.30 ppm (t, 3H)

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group4-Cyano-2-methoxyphenolEthyl BromoacetateThis compound
O-H Stretch 3300 - 3400 (Broad)N/AAbsent
C≡N Stretch ~2220 (Sharp)N/A~2220 (Sharp)
C=O Stretch N/A~1735 (Strong)~1750 (Strong)
C-O-C Ether N/AN/A~1200 - 1250 (Strong)
C-Br Stretch N/A~600 (Moderate)Absent

Conclusion

The synthesis of this compound can be rigorously validated through targeted spectroscopic analysis. By tracking the disappearance of the phenolic O-H stretch in IR and the distinct downfield shift of the α-methylene protons (from 3.87 ppm to ~4.70 ppm) in ¹H NMR, researchers can objectively confirm the formation of the ether linkage and the purity of the target compound.

References

  • PubChem - NIH : Ethyl bromoacetate | C4H7BrO2 | CID 7748 URL:[Link]

  • IUCr Journals : SUPPORTING INFORMATION (Williamson Ether Synthesis Protocols) URL: [Link]

  • PMC - NIH : Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes (Vanillonitrile Synthesis) URL:[Link]

Sources

Structural and Mechanistic Comparison of Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Phenoxyacetic acid derivatives represent a foundational class of synthetic auxin herbicides that have revolutionized agrochemistry and weed management. By mimicking the natural plant hormone indole-3-acetic acid (IAA), these compounds hyper-stimulate the auxin signaling pathway, leading to lethal epinasty, vascular tissue destruction, and senescence in susceptible broadleaf weeds (dicots). For researchers and agrochemical developers, understanding the nuanced structure-activity relationships (SAR) between different phenoxyacetic acid analogs—specifically 2,4-D, MCPA, and 2,4,5-T—is critical for designing next-generation herbicides with optimized receptor affinity, environmental degradation profiles, and crop selectivity.

Structure-Activity Relationship (SAR) Dynamics

The biological activity, target selectivity, and environmental persistence of phenoxyacetic acid herbicides are strictly governed by the substitution pattern on the aromatic ring. The presence of a carboxylic acid group (or a prodrug moiety that converts to it) is essential for receptor binding, while the halogen or alkyl substitutions dictate the molecule's electrostatic potential, lipophilicity, and steric fit within the receptor pocket.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): The chlorine atoms at the 2- and 4-positions provide an optimal electronegative profile that closely mimics IAA. 2,4-D exhibits a strong preference for the 1 over its homologous AFB5 receptor[1].

  • MCPA (2-Methyl-4-chlorophenoxyacetic acid): Replacing the 2-chloro group with a methyl group subtly alters the molecule's complexation behavior and metabolic stability. While it shares a similar mode of action to 2,4-D, MCPA often provides a wider margin of safety in certain cereal crops.

  • 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid): The addition of a third chlorine atom at the 5-position significantly increases the molecule's lipophilicity. This structural change enhances penetration through thick cuticles and bark, making 2,4,5-T exceptionally2[2].

Quantitative Comparison of Phenoxyacetic Acid Analogs
CompoundRing SubstitutionsTarget Receptor PreferencePrimary Target SpeciesSoil Half-Life (Persistence)
2,4-D 2-Cl, 4-ClTIR1 > AFB5Broadleaf weeds (dicots)~10 days (Rapid mineralization)
MCPA 2-CH3, 4-ClTIR1Broadleaf weeds in cereals~14 to 30 days (Moderate)
2,4,5-T 2-Cl, 4-Cl, 5-ClTIR1 / AFBWoody plants and brushHighly persistent

Data supported by mineralization dynamics and efficacy comparisons[3],[2].

Mechanistic Action: The TIR1/AFB Auxin Receptor Complex

Phenoxyacetic acids exert their herbicidal effects by acting as a 4[4]. They bind to the promiscuous hydrophobic pocket of the TIR1/AFB F-box proteins. Once bound, the synthetic auxin stabilizes the interaction between the TIR1 receptor and the degron motif of Aux/IAA transcriptional repressor proteins.

This ternary complex formation recruits the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, which polyubiquitinates the Aux/IAA repressors, marking them for rapid degradation by the 26S proteasome. The destruction of Aux/IAA proteins frees Auxin Response Factors (ARFs) to continuously transcribe auxin-responsive genes, leading to fatal, uncontrolled cellular growth.

AuxinPathway SyntheticAuxin Phenoxyacetic Acid (e.g., 2,4-D) Complex TIR1-Auxin-Aux/IAA Ternary Complex SyntheticAuxin->Complex Molecular Glue TIR1 TIR1/AFB Receptor TIR1->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitination SCF E3 Ligase Ubiquitination Complex->Ubiquitination Recruits SCF Degradation 26S Proteasome Degradation Ubiquitination->Degradation Tags Repressor ARF ARF Transcription Factors Released Degradation->ARF Frees ARF GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates Transcription

Molecular mechanism of phenoxyacetic acid herbicides via the TIR1/AFB signaling pathway.

Self-Validating Experimental Protocols

To objectively compare the efficacy of different phenoxyacetic acid structures, researchers must evaluate both the isolated biophysical receptor affinity and the downstream in vivo phenotypic response. The following protocols are designed as self-validating systems.

Protocol 1: Surface Plasmon Resonance (SPR) for TIR1 Binding Kinetics

Causality: In vivo herbicidal efficacy is confounded by active transport (e.g., via the 5[5]) and metabolic degradation. SPR isolates the direct structural binding affinity (


) of the herbicide to the TIR1-Aux/IAA complex, allowing for precise SAR quantification[6].
  • Sensor Chip Preparation: Immobilize purified recombinant Arabidopsis TIR1-ASK1 complex onto a CM5 sensor chip via standard amine coupling.

  • Self-Validation (Positive Control): Inject natural IAA at varying concentrations (10 nM to 1 µM). Validation Check: The chip is only viable if IAA demonstrates a standard 1:1 Langmuir binding profile with a known

    
     (~10-50 nM).
    
  • Analyte Injection: Inject phenoxyacetic acid analogs (2,4-D, MCPA, 2,4,5-T) at a flow rate of 30 µL/min to minimize mass transfer limitations.

  • Kinetic Analysis: Measure the association rate constant (

    
    ) and dissociation rate constant (
    
    
    
    ). Calculate the equilibrium dissociation constant (
    
    
    ).

SPR_Workflow Control Control: Natural IAA Inject 2. Inject Phenoxyacetic Analogs (Analyte) Control->Inject Chip 1. Immobilize TIR1 on Sensor Chip Chip->Inject Assoc 3. Measure Association Rate (ka) Inject->Assoc Dissoc 4. Measure Dissociation Rate (kd) Assoc->Dissoc Kinetics 5. Calculate Affinity (Kd = kd/ka) Dissoc->Kinetics

Surface Plasmon Resonance (SPR) workflow for quantifying TIR1-auxin binding kinetics.

Protocol 2: In Vivo Transcriptomic Profiling (RNA-Seq)

Causality: High receptor affinity does not guarantee field efficacy if the compound is rapidly conjugated or poorly translocated. RNA-Seq provides a comprehensive snapshot of the actual downstream transcriptional reprogramming induced by the herbicide[6].

  • Plant Treatment: Treat susceptible dicot seedlings (e.g., Arabidopsis thaliana or Amaranthus retroflexus) with equimolar concentrations of 2,4-D, MCPA, and 2,4,5-T.

  • Self-Validation (Negative Control): Include a mock-treated (solvent only) cohort to establish baseline gene expression.

  • Tissue Collection & RNA Extraction: Harvest shoot meristematic tissue at 1, 3, and 6 hours post-treatment. Extract total RNA. Validation Check: Proceed to library prep only if RNA Integrity Number (RIN) > 8.0.

  • Sequencing & Analysis: Perform high-throughput sequencing. Map reads to the reference genome and quantify differential expression of primary auxin-responsive gene families (Aux/IAA, GH3, SAUR).

Comparative Efficacy and Field Selectivity

The structural nuances of phenoxyacetic acids directly dictate their field utility.

  • Selectivity Mechanism: Monocots (grasses/cereals) are generally tolerant to 2,4-D and MCPA because they possess limited vascular cambium tissue and can rapidly metabolize or conjugate the synthetic auxins. Conversely, sensitive dicots cannot ring-hydroxylate 2,4-D via cytochrome P450s, nor is 2,4-D a substrate for GH3 conjugation in these species, leading to toxic accumulation[4].

  • Environmental Degradation: The mineralization dynamics of these compounds vary significantly by soil texture and structure. 2,4-D undergoes rapid degradation (half-life ~10 days), particularly in sandy soils. MCPA exhibits slightly longer persistence (~14 to 30 days), while the tri-chlorinated structure of 2,4,5-T makes it highly recalcitrant to microbial breakdown, contributing to its historical restriction[3].

References

  • Chemical Biology in Auxin Research - PMC - NIH National Institutes of Health (NIH)[Link]

  • Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Cambridge University Press[Link]

  • Weed resistance to synthetic auxin herbicides University of Western Australia (UWA)[Link]

  • Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T Forest Research UK[Link]

  • Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) Polish Journal of Environmental Studies (PJOES)[Link]

Sources

Safety Operating Guide

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic workflows increasingly incorporate functionalized cyanoaromatics, managing the lifecycle of these compounds is critical for laboratory safety and environmental compliance. Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate (CAS: 445014-15-3) is a versatile building block featuring an ester linkage, an ether moiety, and a benzonitrile derivative[1]. While highly useful in synthesis, its structural components dictate strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this operational guide to provide a self-validating, step-by-step framework for the disposal and spill management of this compound. This guide is grounded in the mechanistic realities of the chemical's structure, ensuring that your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and qualitative properties of the material being handled.

Property / HazardSpecification
Chemical Name This compound
CAS Number 445014-15-3[1]
Molecular Formula C12H13NO4[2]
Molecular Weight 235.24 g/mol [1][2]
Primary Hazard Class Toxic Organic (Cyanoaromatic)
Incompatibilities Strong oxidizers, strong acids, strong bases[3]
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)[3]

Mechanistic Rationale for Disposal Protocols

To understand the how of our disposal protocols, we must first understand the why. A robust safety culture relies on understanding the causality behind the rules.

  • Cyano Group Toxicity and Thermal Degradation: Organic nitriles can decompose into cyanide ions in vivo and in vitro, acting as potent inhibitors of cytochrome c oxidase in the electron transport chain[4]. During ultimate disposal, incomplete combustion of the benzonitrile moiety can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3].

  • Ester/Ether Hydrolysis: The ethyl acetate and methoxyphenoxy groups are susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible waste streams can lead to uncontrolled exothermic reactions.

  • Regulatory Compliance: Due to these factors, standard biological or municipal waste streams are entirely inappropriate. Ultimate destruction requires specialized chemical incineration to break the stable aromatic ring safely[4].

Workflow Visualization

DisposalWorkflow Start Waste Generation: This compound CheckState Is the waste solid or in solution? Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Solid Liquid Liquid Waste (Organic Solvent) CheckState->Liquid Solution SegSolid Place in sealed, compatible polypropylene container Solid->SegSolid SegLiquid Collect in halogen-free or halogenated organic waste jug (depending on solvent) Liquid->SegLiquid Labeling Label: 'Toxic Organic Waste' Contains Cyanoaromatics SegSolid->Labeling SegLiquid->Labeling Incineration Ultimate Disposal: Chemical Incinerator with Afterburner & Scrubber Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of cyanoaromatic waste.

Standard Operating Procedure (SOP) for Routine Disposal

Phase 1: Segregation and Containment

  • Step 1: Isolate from Incompatibles. Never mix this compound waste with strong oxidizers (e.g., peroxides, chlorates), strong acids, or strong bases[3].

  • Step 2: Choose the Right Receptacle.

    • For Solid Waste: Collect unreacted powder or crystallized waste in a sealed, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass).

    • For Liquid Waste: If dissolved in an organic solvent, funnel into a designated "Hazardous Organic Liquid Waste" carboy. Segregate into halogenated or non-halogenated streams depending on the carrier solvent used.

Phase 2: Labeling and Storage

  • Step 3: Mandate Clear Nomenclature. Label the container immediately with: "Hazardous Organic Waste - Contains Cyanoaromatics (this compound)".

  • Step 4: Secondary Containment. Store the waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and heat sources.

Phase 3: Ultimate Disposal (Facility Hand-off)

  • Step 5: Chemical Incineration. Transfer the segregated waste to a licensed professional waste disposal service. The mandatory destruction method is combustion in a chemical incinerator equipped with an afterburner and a scrubber [4].

    • Causality Check: Why this specific equipment? The afterburner provides the extreme temperatures necessary to ensure complete thermal destruction of the stable aromatic ring. Simultaneously, the alkaline scrubber captures and neutralizes the resulting acidic NOx and trace HCN emissions before they can be released into the atmosphere[4].

Emergency Spill Response Workflow

Even with rigorous SOPs, accidental releases occur. If this compound is spilled, execute the following protocol to self-validate safety at every step:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure laboratory fume hoods and room exhaust systems are operating at maximum capacity to mitigate inhalation risks of aerosolized dust or solvent vapors.

  • Don Appropriate PPE: Responders must wear chemical-resistant gloves (Nitrile, >0.11mm thickness), splash-proof safety goggles, and a lab coat. If the spill generates significant dust, a Type A/AX respirator is required[3].

  • Containment (No Combustibles): Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3]. Crucial Rationale: Do not use sawdust or paper towels, as organic nitriles can pose a fire risk when mixed with combustible absorbents.

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a rigid, sealable hazardous waste container.

  • Site Decontamination: Wash the spill surface with a mild alkaline detergent solution to break down residual traces, followed by a water rinse. Route all decontamination rinsate into the hazardous aqueous waste stream—do not flush down the sink.

References

  • Ataman Kimya. BENZONITRILE - Chemical Properties and Disposal. Available at:[Link]

  • [4] PubChem (NIH). Benzonitrile | C6H5(CN) | CID 7505 - Toxicity and Incineration Protocols. Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocols for Handling Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

As a highly functionalized organic building block, this compound (CAS 445014-15-3) is critical in advanced drug development and complex organic synthesis. Structurally, it features an ethyl ester, a methoxy ether, and a benzonitrile moiety. While these functional groups make it a versatile intermediate for nucleophilic substitutions and cross-coupling reactions, they also dictate a stringent toxicological profile that requires precise handling methodologies.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. According to1[1], this compound presents multiple acute risks:

  • Acute Toxicity (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled. Causality: The lipophilic nature of the ethyl ester and methoxyphenoxy groups significantly enhances the molecule's ability to partition into and penetrate the stratum corneum (the skin's outermost layer) and cellular lipid bilayers.

  • Irritation (H315, H319, H335): Causes skin/eye irritation and respiratory irritation. Causality: The fine particulate nature of the compound can cause micro-abrasions and chemical burns on mucosal membranes upon contact.

Standard latex gloves are highly permeable to lipophilic esters. When handling this compound, the ester linkage acts as a solvent carrier, degrading inappropriate barrier materials and facilitating dermal absorption. Therefore, chemical-resistant nitrile is mandatory. Furthermore, while the cyano group is covalently bound to the aromatic ring and does not spontaneously release hydrogen cyanide (HCN) under ambient conditions, aggressive acidic hydrolysis or combustion can liberate toxic nitriles, dictating 2[2].

Quantitative Safety Specifications

To mitigate these hazards, all protective and engineering controls must meet the specific quantitative thresholds outlined below.

ParameterSpecification / RequirementScientific Rationale
Glove Material Nitrile (Acrylonitrile Butadiene)High resistance to lipophilic esters; prevents dermal absorption (H312).
Glove Thickness ≥ 6 mil (Double-gloving recommended)Provides >240 min breakthrough time against organic building blocks.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe eye irritation (H319) from aerosols/dust.
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Optimal capture velocity; prevents turbulent eddies that release vapors.
Sash Height 18 inches (Operational maximum)Maintains required face velocity and provides a physical blast shield.
Waste Container High-Density Polyethylene (HDPE)Chemically inert to esters and aromatic compounds; prevents leaching.

Engineering Controls: The Chemical Fume Hood

Handling this compound requires a properly certified variable air volume (VAV) or constant volume chemical fume hood.

Causality: The hood must maintain an average face velocity of 3[3]. If the velocity drops below 80 fpm, the capture efficiency is compromised, allowing fine particulates (H332 hazard) to escape into the operator's breathing zone. Conversely, operating the hood with a face velocity exceeding 125 fpm creates 3[3], which can actively pull contaminants out of the enclosure.

Operational Workflows and Protocols

The following protocols are designed as self-validating systems; each step contains a verification check to ensure the integrity of the safety barrier before proceeding.

Protocol A: Dispensing and Reaction Setup
  • Engineering Verification: Before opening the reagent bottle, verify the fume hood monitor reads between 80-120 fpm. Set the sash height to exactly 18 inches.

  • PPE Donning & Validation: Equip ANSI Z87.1 goggles, a flame-resistant lab coat, and double-layer nitrile gloves (≥ 6 mil). Validation: Perform a visual inspection and inflation test of the gloves to ensure zero pinhole defects before handling the chemical.

  • Static Mitigation: Organic powders can accumulate electrostatic charge, leading to sudden aerosolization. Place an anti-static weighing boat on a grounded analytical balance.

  • Dispensing: Using a clean, stainless-steel micro-spatula, transfer the compound slowly. Keep the reagent bottle and the balance at least 6 inches inside the hood's face to ensure they remain within the laminar flow capture zone.

  • Decontamination: Once weighed, wipe down the exterior of the reagent bottle, the spatula, and the balance pan with a lint-free wipe dampened with isopropanol. Validation: The equipment is only safe to remove from the hood once this solvent wipe is completed and the wipe is discarded in the solid waste container.

Protocol B: Spill Response and Quenching
  • Immediate Isolation: If a spill occurs, immediately lower the fume hood sash to the minimum operational height (typically 1-2 inches) to maximize exhaust velocity and contain aerosols. Alert nearby laboratory personnel.

  • Containment (No Dry Sweeping): Causality: Dry sweeping generates a massive aerosol plume, exacerbating the H332 inhalation hazard. Instead, cover the solid spill with damp paper towels or a commercial chemical absorbent pad to suppress dust.

  • Collection: Use a non-sparking polypropylene scoop to collect the absorbed material. Transfer it directly into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected fume hood surface with a mild alkaline detergent solution. The alkalinity helps hydrolyze any residual ester into its less lipophilic, water-soluble carboxylate salt, which is then easily wiped away with a final distilled water rinse.

Process Visualization

G N1 Pre-Operation: Verify Hood (80-120 fpm) N2 Don PPE: Nitrile, Goggles, Lab Coat N1->N2 N3 Dispense CAS 445014-15-3 (Use Anti-Static Boat) N2->N3 N4 Spill Detected? N3->N4 N5 Contain & Absorb (Avoid Dry Sweeping) N4->N5 Yes N6 Execute Reaction (Nucleophilic Substitution) N4->N6 No N7 Dispose as Toxic Organic Waste (HDPE) N5->N7 N6->N7

Workflow for the safe handling, spill response, and disposal of CAS 445014-15-3.

Disposal Plan

All materials contaminated with this compound (including gloves, wipes, and empty vials) must be treated as toxic organic waste.

  • Segregation: Collect in a designated, clearly labeled HDPE container. Do NOT mix with concentrated mineral acids to preclude any theoretical degradation of the benzonitrile moiety into free cyanide species.

  • Final Destruction: The preferred method of disposal is high-temperature incineration by a certified hazardous waste contractor, which completely oxidizes the compound into CO₂, H₂O, and NOₓ, preventing environmental contamination.

References

  • [3] Title: Chemical Fume Hood Handbook - Research Safety. Source: Northwestern University. URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.